6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
Description
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Properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-6-2-1-3-7(12)10(6)8-4-9(15)14-5-13-8/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDRTJBOACXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
An In-depth Technical Guide to the Chemical Structure and Properties of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this molecule is limited in public literature, this document leverages established principles of pyrimidine chemistry to detail its structural features, a proposed synthetic pathway, expected physicochemical and spectroscopic properties, and potential pharmacological relevance. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical insights and practical, actionable protocols.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry.[1][4] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2][3][4][5] The versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological outcomes.[6] The subject of this guide, 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol, combines this privileged pyrimidine core with a di-substituted phenyl ring, suggesting a high potential for novel biological activity.
Chemical Structure and Tautomerism
The structure of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol is characterized by a pyrimidine ring substituted at the 6-position with a 2-chloro-6-fluorophenyl group. A critical feature of the pyrimidin-4-ol core is its existence in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and the more stable keto (pyrimidin-4-one) forms.[7][8]
Caption: Tautomeric equilibrium of the pyrimidin-4-ol core.
For pyrimidin-4-ol and its derivatives, the keto form (pyrimidin-4(1H)-one) is generally the more stable and predominant tautomer, particularly in polar solvents and biological systems.[7][8] This preference is due to the greater stability of the amide group in the keto form compared to the hydroxy-imine group in the enol form. This equilibrium is crucial as the different tautomers present distinct hydrogen bond donor and acceptor patterns, which can significantly influence receptor binding and overall biological activity.[7]
Proposed Synthesis Pathway
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol:
Step 1: Synthesis of 1-(2-chloro-6-fluorophenyl)-3-hydroxyprop-2-en-1-one (Intermediate)
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 2'-chloro-6'-fluoroacetophenone at 0-5 °C.
-
Slowly add an equimolar amount of ethyl formate while maintaining the temperature below 10 °C.
-
Allow the mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the intermediate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
-
Dissolve the intermediate from Step 1 and an equimolar amount of urea in ethanol.[9][10]
-
Add an aqueous solution of potassium hydroxide (40%) to the mixture with constant stirring.[9][10]
-
Reflux the reaction mixture for 4-6 hours, monitoring for completion via TLC.[9]
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
Neutralize with dilute HCl to precipitate the crude product.[9][10]
-
Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Physicochemical Properties
The exact physical properties of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol have not been published. However, based on its structure and data from similar pyrimidine derivatives, the following properties can be predicted.
| Property | Predicted Value / Observation | Rationale |
| Molecular Formula | C₁₀H₆ClFN₂O | Based on chemical structure |
| Molecular Weight | 224.62 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for small organic molecules of this class |
| Melting Point | > 200 °C | The pyrimidin-4-one core often leads to high melting points due to hydrogen bonding and crystal packing |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF | The heterocyclic core provides some polarity, while the phenyl group adds nonpolar character. The keto tautomer's ability to form hydrogen bonds influences solubility. |
| pKa | ~8-9 (acidic proton on N1) and ~1-2 (basic N3) | Based on known pKa values for pyrimidin-4-one systems |
Spectroscopic Analysis
Structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Chemical Shifts / Frequencies | Assignment |
| ¹H NMR | δ 11.0-13.0 (br s, 1H), δ 8.1-8.3 (s, 1H), δ 7.2-7.6 (m, 3H), δ 6.8-7.0 (s, 1H) | N-H proton (from keto tautomer), Pyrimidine C2-H, Aromatic protons (phenyl ring), Pyrimidine C5-H |
| ¹³C NMR | δ 160-165, δ | C4 (C=O), C-F, C2, C6, Aromatic carbons, C5 |
| FT-IR (cm⁻¹) | 3100-2900 (N-H stretch), 1700-1650 (C=O stretch, amide), 1620-1580 (C=N, C=C stretches), 1250-1150 (C-F stretch), 800-750 (C-Cl stretch) | Characteristic functional group vibrations confirming the pyrimidinone structure and halogen substituents.[11] |
| Mass Spec (EI) | m/z 224/226 (M⁺, M⁺+2) | Molecular ion peak showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |
Potential Biological Activity and Applications
The pyrimidine nucleus is a cornerstone of many therapeutic agents.[1][2] Given the extensive history of this scaffold in drug development, 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol can be considered a promising candidate for screening across various therapeutic areas.
-
Anticancer Activity: Many substituted pyrimidines function as kinase inhibitors or antimetabolites, proving effective in oncology.[4][12] The specific substitution pattern of this compound may confer inhibitory activity against protein kinases implicated in cancer cell proliferation.
-
Antimicrobial and Antiviral Activity: The structural similarity of pyrimidines to nucleobases makes them prime candidates for interfering with microbial or viral nucleic acid synthesis.[6]
-
CNS and Other Activities: Pyrimidine derivatives have also been explored for their potential in treating neurodegenerative diseases like Alzheimer's and for other activities such as anti-inflammatory effects.[13][14]
The presence of the 2-chloro-6-fluorophenyl moiety is particularly interesting. Halogen atoms can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule. The specific ortho-substitution pattern can induce a conformational twist in the phenyl ring relative to the pyrimidine core, which may lead to unique and highly selective interactions with biological targets.
Conclusion
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol is a structurally intriguing molecule that holds considerable potential for drug discovery and development. This guide provides a robust framework for its synthesis and characterization, based on well-established principles of heterocyclic chemistry. The proposed protocols and predicted data serve as a starting point for researchers, enabling the efficient synthesis and subsequent biological evaluation of this promising compound. Further investigation into its pharmacological properties is warranted and could lead to the discovery of novel therapeutic agents.
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Solubility profile of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and its successful development into a viable drug product. Poor solubility can lead to low bioavailability, hindering therapeutic efficacy.[1][2][3][4] This guide provides a comprehensive technical overview of the solubility profile of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry.[5][6][7] We will delve into the theoretical principles governing solubility, present a systematic approach to solvent selection, and detail robust experimental methodologies for solubility determination. Furthermore, this document will guide researchers in analyzing and interpreting solubility data to inform formulation strategies and optimize drug delivery systems.
The Critical Role of Solubility in Pharmaceutical Development
The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a pivotal parameter. It is defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[3] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption and subsequent systemic circulation.[1][3] Consequently, low aqueous solubility often translates to inadequate bioavailability and therapeutic failure.[1][8]
Understanding the solubility of an API in various organic solvents is equally crucial. This knowledge is indispensable for:
-
Crystallization and Purification: Selecting appropriate solvents is key to obtaining the desired polymorphic form of the API with high purity.[9]
-
Formulation Development: The choice of excipients and the design of dosage forms, such as suspensions, emulsions, or solid dispersions, are heavily influenced by the API's solubility characteristics.[10]
-
Analytical Method Development: Solubilizing the API in a suitable solvent is necessary for various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.[11]
Physicochemical Profile of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
A thorough understanding of the physicochemical properties of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol is fundamental to predicting and interpreting its solubility behavior. Pyrimidine derivatives, in general, exhibit a wide range of biological activities, making them a significant class of compounds in medicinal chemistry.[5][6][12]
Table 1: Physicochemical Properties of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
| Property | Value | Source |
| Chemical Structure | Inferred from name | |
| Molecular Formula | C10H6ClFN2O | Calculated |
| Molecular Weight | 224.62 g/mol | Calculated |
| CAS Number | 1933631-27-6 | [13] |
| Predicted LogP | ~2.5 - 3.5 | Estimated based on similar structures[14][15] |
| Predicted pKa | ~7.5 - 8.5 (acidic, from the -OH group) | Estimated based on pyrimidinol scaffold |
Note: Predicted values are estimations based on the chemical structure and data from analogous compounds. Experimental verification is recommended.
The presence of the halogenated phenyl ring contributes to the molecule's lipophilicity, while the pyrimidinol core with its nitrogen atoms and hydroxyl group provides sites for hydrogen bonding and potential ionization. The interplay of these structural features will govern its interaction with different solvents.
Theoretical Framework for Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process. Equilibrium is reached when the chemical potential of the solute in the solid phase equals its chemical potential in the solution.[16] Several thermodynamic models can be employed to describe and predict solubility.
Modified Apelblat Equation
A semi-empirical model that correlates solubility with temperature is the modified Apelblat equation:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility of the solute
-
T is the absolute temperature in Kelvin
-
A, B, and C are empirical parameters obtained by fitting experimental data. 'A' and 'B' are related to the enthalpy and entropy of solution, while 'C' accounts for the effect of temperature on the heat capacity of the solution.[16]
Van't Hoff Equation
The relationship between solubility and temperature can also be described by the van't Hoff equation, which allows for the calculation of the apparent thermodynamic properties of dissolution:
ln(x) = -ΔH°/RT + ΔS°/R
where:
-
ΔH° is the standard enthalpy of dissolution
-
ΔS° is the standard entropy of dissolution
-
R is the universal gas constant
The standard Gibbs free energy of dissolution (ΔG°) can then be calculated as:
ΔG° = -RT ln(x)
These thermodynamic parameters provide insight into the dissolution process:
-
ΔH° > 0 (Endothermic): Solubility increases with increasing temperature.
-
ΔH° < 0 (Exothermic): Solubility decreases with increasing temperature.
-
ΔG°: A smaller positive or negative value indicates a more spontaneous dissolution process.
-
ΔS°: Reflects the change in disorder of the system upon dissolution.
Strategic Selection of Organic Solvents
The choice of solvents for a solubility screen should be systematic and cover a range of polarities and chemical functionalities relevant to pharmaceutical manufacturing and formulation.
Table 2: Recommended Organic Solvents for Solubility Profiling
| Solvent Class | Solvent | Rationale in Drug Development |
| Alcohols | Methanol, Ethanol, Isopropanol | Common solvents for synthesis, purification, and formulation of liquid dosage forms. |
| Ketones | Acetone | Used in granulation and as a solvent for coating materials. |
| Esters | Ethyl Acetate | Frequently used in extraction and crystallization processes. |
| Ethers | Tetrahydrofuran (THF) | Aprotic solvent used in synthesis. |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Strong solubilizing agents, often used in early-stage screening and for preparing stock solutions.[17] |
| Hydrocarbons | Heptane, Toluene | Non-polar solvents used to assess solubility in lipophilic environments and as anti-solvents in crystallization. |
| Glycols | Propylene Glycol, Polyethylene Glycol 400 (PEG 400) | Common co-solvents and vehicles in liquid and semi-solid formulations.[17] |
Experimental Protocol for Solubility Determination
The equilibrium shake-flask method is the gold standard for determining solubility due to its reliability and direct measurement of thermodynamic equilibrium.[9][18]
Step-by-Step Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., at 25°C, 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[9] Preliminary studies should be conducted to determine the time required to reach equilibrium.[18]
-
Sample Collection and Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved solute from the undissolved solid. This is typically achieved by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) or by centrifugation.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and analyze the concentration of the dissolved API using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[10][11]
-
Calculation: Calculate the solubility in units such as mg/mL, molarity, or mole fraction.
Visual Workflow for Solubility Determination
Caption: Workflow of the equilibrium shake-flask solubility determination method.
Data Presentation and Interpretation
Organizing solubility data in a clear, tabular format is essential for comparison and analysis.
Table 3: Hypothetical Solubility Data for 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
| Solvent | Temperature (°C) | Solubility (mg/mL) | Mole Fraction (x) |
| Methanol | 25 | 15.2 | 0.0085 |
| 37 | 22.8 | 0.0127 | |
| Ethanol | 25 | 8.5 | 0.0042 |
| 37 | 13.1 | 0.0065 | |
| Acetone | 25 | 25.6 | 0.0098 |
| 37 | 38.9 | 0.0148 | |
| Ethyl Acetate | 25 | 5.1 | 0.0013 |
| 37 | 8.2 | 0.0021 | |
| DMSO | 25 | 150.5 | 0.0298 |
| 37 | 185.2 | 0.0365 | |
| Heptane | 25 | < 0.1 | < 0.0001 |
| 37 | < 0.1 | < 0.0001 |
Interpretation: The hypothetical data illustrates that the compound exhibits higher solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol, suggesting that hydrogen bonding and polar interactions play a significant role in the dissolution process. The low solubility in a non-polar solvent like heptane confirms its relatively polar nature. The data also shows that for these solvents, the dissolution is an endothermic process, as solubility increases with temperature.
Thermodynamic Analysis Workflow
The temperature-dependent solubility data can be used to derive valuable thermodynamic insights.
Caption: Logical workflow for thermodynamic analysis of solubility data.
By performing this analysis for each solvent, a comprehensive understanding of the solute-solvent interactions can be developed. This information is invaluable for processes like solvent screening for crystallization, where controlling the thermodynamics of dissolution and precipitation is paramount.
Conclusion
A detailed characterization of the solubility profile of 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol in a variety of organic solvents is a foundational step in its development as a potential therapeutic agent. This guide has outlined the critical importance of solubility, provided the necessary theoretical background, and detailed a robust experimental and analytical framework. By systematically determining and interpreting solubility data, researchers can make informed decisions regarding purification, formulation, and overall development strategy, ultimately increasing the probability of translating a promising molecule into a successful drug product.
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Thermodynamic Stability of 2-chloro-6-fluorophenyl Pyrimidine Derivatives: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
Derivatives of the 2-chloro-6-fluorophenyl pyrimidine scaffold are of significant interest in medicinal chemistry due to their versatile biological activities.[1][2][3][4][5] However, the successful translation of a promising lead compound into a viable drug product is contingent upon its physicochemical properties, paramount among which is thermodynamic stability. This guide provides a comprehensive technical overview of the principles and practices for evaluating the thermodynamic stability of this specific class of compounds. We will explore the theoretical underpinnings of stability, detail field-proven experimental methodologies for its assessment, and discuss the critical role of solid-state chemistry. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to design robust stability studies, interpret the resulting data, and make informed decisions throughout the development lifecycle.
Introduction: The Stability Imperative
The 2-chloro-6-fluorophenyl pyrimidine core represents a privileged scaffold in modern drug discovery, with analogues demonstrating potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][6] The specific arrangement of the chloro and fluoro substituents on the phenyl ring can significantly influence metabolic stability and target engagement.[7][8] However, the journey from a hit compound to a marketed drug is fraught with challenges, many of which relate to the molecule's intrinsic stability.
Thermodynamic stability dictates a compound's shelf-life, its compatibility with excipients, and its ultimate safety and efficacy.[9][10] An unstable active pharmaceutical ingredient (API) can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[11] Therefore, a thorough understanding and rigorous evaluation of thermodynamic stability are not merely regulatory requirements but foundational pillars of successful drug development. This guide will provide the necessary framework for this evaluation.
The Theoretical Framework of Molecular Stability
At its core, the thermodynamic stability of a molecule is a function of its Gibbs free energy (G). A system naturally tends towards its lowest energy state; thus, a molecule with a lower Gibbs free energy is more stable. The stability of different forms of a compound (e.g., polymorphs) or the spontaneity of a degradation reaction is determined by the change in Gibbs free energy (ΔG).
The influence of the 2-chloro-6-fluorophenyl pyrimidine structure on its stability is complex. Key factors include:
-
The Pyrimidine Ring: This heterocyclic system is susceptible to specific degradation pathways, including hydrolysis and oxidation.[12][13][14] The electron-withdrawing nature of the nitrogen atoms can influence the reactivity of the ring.
-
Halogen Substituents: The chloro and fluoro groups are strongly electron-withdrawing, which can impact the electron density distribution across the entire molecule. This can affect susceptibility to nucleophilic attack and oxidative processes.[15][16][17] Fluorine substitution, in particular, is often employed to enhance metabolic stability by blocking sites of oxidation.[7]
-
Intramolecular Interactions: The potential for hydrogen bonding and other non-covalent interactions can significantly influence the crystal lattice energy and, consequently, the solid-state stability.[17]
The Critical Role of Solid-State Properties
The majority of APIs are formulated as solids, making the study of their solid-state properties essential. A single compound can often exist in multiple crystalline forms, a phenomenon known as polymorphism.[18][19]
-
Polymorphs: These are different crystal structures of the same chemical entity.[19] While chemically identical, polymorphs can have vastly different physical properties, including melting point, solubility, and stability.[18][20] One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable and may convert over time.[20]
-
Amorphous Solids: These lack the long-range order of crystalline materials.[21][22] While often exhibiting higher solubility, amorphous solids are thermodynamically unstable and tend to recrystallize over time, which can dramatically alter the drug product's performance.[22]
-
Solvates and Hydrates: These are crystalline forms that incorporate solvent or water molecules into their lattice.[20] The stability of a hydrate is dependent on the ambient humidity.[23]
The diagram below illustrates the energetic relationships between different solid forms of a hypothetical compound.
Caption: Gibbs free energy relationship between amorphous and polymorphic forms.
Identifying the most stable polymorph is a critical step in drug development to ensure product consistency and performance throughout its shelf life.[18]
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is required to fully characterize the stability of a 2-chloro-6-fluorophenyl pyrimidine derivative. This typically involves a combination of thermal analysis and forced degradation studies.
General Workflow for Stability Assessment
The following workflow provides a systematic approach to evaluating the stability of a new chemical entity.
Caption: A typical workflow for API stability assessment.
Thermal Analysis Techniques
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.[24] They are indispensable for characterizing the solid state and thermal stability.[25][26]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[25] It provides critical information on melting, crystallization, and polymorphic transitions.
Table 1: Hypothetical DSC Data for "Compound PY-123" Polymorphs
| Parameter | Form A | Form B |
| Melting Point (Tonset) | 185.4 °C | 172.1 °C |
| Enthalpy of Fusion (ΔHfus) | 85.2 J/g | 68.5 J/g |
| Observations | Sharp endotherm | Sharp endotherm, followed by a small exotherm and a second endotherm at 185.4 °C |
Interpretation: Form A is the more stable polymorph, evidenced by its higher melting point and enthalpy of fusion. The data for Form B suggests it is a metastable form that melts at 172.1 °C, then recrystallizes into the more stable Form A before finally melting at 185.4 °C.
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the 2-chloro-6-fluorophenyl pyrimidine derivative into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent solvent loss or sublimation. Prepare an empty, sealed pan as a reference.
-
Method Parameters:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram to identify thermal events such as melting (endotherm), crystallization (exotherm), and solid-solid transitions.
TGA measures the change in mass of a sample as a function of temperature.[24] It is used to determine thermal stability, decomposition profiles, and to quantify volatile content like water or residual solvents.[25][27]
Table 2: Hypothetical TGA Data for "Compound PY-123"
| Temperature Range | Mass Loss (%) | Interpretation |
| 25 - 150 °C | < 0.1% | Sample is anhydrous and free of volatile solvents. |
| > 220 °C | Significant | Onset of thermal decomposition. |
Interpretation: The compound is thermally stable up to approximately 220 °C, after which it begins to decompose. The lack of mass loss at lower temperatures confirms it is not a hydrate or solvate.
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).
-
Method Parameters:
-
Place the pan onto the TGA balance mechanism.
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 500 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min).
-
-
Data Analysis: Analyze the resulting curve of mass vs. temperature to determine the onset of decomposition and identify any mass loss events corresponding to volatiles.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to conditions more severe than those used in accelerated stability testing.[9][28] These studies help to identify likely degradation products and establish degradation pathways.[9][11]
Caption: Potential degradation pathways under various stress conditions.
Experimental Protocol: General Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of the 2-chloro-6-fluorophenyl pyrimidine derivative in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80 °C.[29]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid API in an oven at 80 °C. Also, heat a solution of the API.[29]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the target concentration with mobile phase.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (typically with a photodiode array or mass spectrometric detector).
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent API peak corresponds to the increase in degradation product peaks.[29]
Table 3: Hypothetical Forced Degradation Data for "Compound PY-123" (% Degradation after 24h)
| Condition | % Degradation | Major Degradants Observed |
| 0.1 M HCl, 80 °C | 8.5% | DP-1 (retention time 4.2 min) |
| 0.1 M NaOH, 60 °C | 15.2% | DP-1 (retention time 4.2 min), DP-2 (retention time 3.1 min) |
| 3% H₂O₂, RT | 4.1% | DP-3 (retention time 6.8 min) |
| 80 °C, Solution | 2.5% | Minor peaks observed |
| 80 °C, Solid | < 1.0% | No significant degradation |
Interpretation: The compound is most susceptible to basic hydrolysis, followed by acidic hydrolysis. It shows moderate sensitivity to oxidation and is relatively stable to heat, especially in the solid state. The primary degradation pathway in hydrolytic conditions likely involves the formation of DP-1, which could be the hydroxypyrimidine resulting from the displacement of the chlorine atom.
Computational Approaches to Stability Prediction
In addition to experimental work, computational chemistry offers powerful tools for predicting thermodynamic stability.[30][31] Methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformations, polymorphs, and even potential degradation products.[30][32] These predictions can help rationalize experimental findings and guide further studies. For example, calculating the energies of different polymorphs can corroborate DSC results and provide insight into their relative stabilities at the molecular level.[32]
Conclusion and Recommendations
The thermodynamic stability of 2-chloro-6-fluorophenyl pyrimidine derivatives is a critical quality attribute that must be thoroughly investigated during drug development. A comprehensive assessment requires an integrated approach that combines an understanding of the molecule's solid-state chemistry with rigorous experimental evaluation.
Key Recommendations for Researchers:
-
Early-Stage Characterization: Perform thorough solid-state screening (polymorphism, solvates) as early as possible to identify the most stable crystalline form for development.[18][21]
-
Systematic Thermal Analysis: Use DSC and TGA as routine tools to characterize new batches and identify any changes in solid form or thermal stability.[27]
-
Robust Forced Degradation Studies: Design comprehensive stress testing studies to understand the intrinsic stability of the molecule and identify potential degradants. This knowledge is crucial for developing stable formulations and robust analytical methods.[9][28]
-
Integrate Computational and Experimental Data: Use computational modeling as a complementary tool to rationalize experimental observations and predict stability trends.[33][34]
By adhering to these principles, drug development professionals can build a robust understanding of their molecule's stability profile, mitigating risks and paving the way for the development of safe, effective, and stable pharmaceutical products.
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pKa values and acidity of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
The robust experimental and computational methodologies outlined in this guide provide a clear framework for accurately determining the pKa of this and similar molecules. This data is not merely a physical constant but a critical piece of the puzzle in rational drug design, enabling scientists to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and ultimately enhance its therapeutic potential. [1][17]
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ACS Publications. (n.d.). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
YouTube. (2020). Effect of Substituents on Acidity | Aromatic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Khan Academy. (n.d.). Acidic strength of substituted phenols. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 3. researchgate.net [researchgate.net]
- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 8. chemagine.co.uk [chemagine.co.uk]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hi-tec.tripod.com [hi-tec.tripod.com]
- 11. optibrium.com [optibrium.com]
- 12. escholarship.org [escholarship.org]
- 13. reddit.com [reddit.com]
Advanced Synthesis & Applications of 2,6-Disubstituted Phenyl Pyrimidine Intermediates
The following technical guide is structured to provide an advanced, actionable review of 2,6-disubstituted phenyl pyrimidine intermediates. It synthesizes current literature, mechanistic insights, and practical protocols for the medicinal chemistry community.
Executive Summary: The Privileged Scaffold
The pyrimidine heterocycle is ubiquitous in drug discovery, serving as a bioisostere for phenyl rings and a core scaffold in nucleotides.[1] However, the 2,6-disubstituted phenyl pyrimidine motif represents a distinct subclass of "privileged structures" with unique electronic and steric properties.
Unlike simple pyrimidines, the introduction of phenyl or aryl substituents at the C-2 and C-6 positions creates a propeller-like geometry that can induce atropisomerism , enhance
Structural Significance & SAR Logic
The "Propeller" Effect and Solubility
Substituents at the 2 and 6 positions of the pyrimidine ring experience significant steric clash with the N1 and N3 lone pairs. When these substituents are phenyl rings, the steric strain forces the phenyl groups to rotate out of planarity with the pyrimidine core.
-
Medicinal Consequence: This non-planar conformation disrupts crystal packing, often improving solubility compared to planar analogs (e.g., quinazolines).
-
Binding Affinity: The twisted geometry allows the molecule to occupy distinct hydrophobic sub-pockets in enzymes, a strategy utilized in designing varying generations of NNRTIs (e.g., Etravirine analogs).
Electronic Tuning
The pyrimidine ring is electron-deficient (
-
C-2 Position: Flanked by two nitrogens, it is the most electron-deficient position, highly susceptible to nucleophilic attack but resistant to electrophilic substitution.
-
C-4/C-6 Positions: Vinylogous to the imine, these positions are activated for Nucleophilic Aromatic Substitution (
), though less so than C-2. -
Differentiation: The key challenge in synthesizing 2,6-disubstituted intermediates is differentiating the reactivity of C-2, C-4, and C-6 halogens.
Synthetic Strategies: From De Novo to Functionalization
The synthesis of 2,6-disubstituted phenyl pyrimidines generally follows two distinct logical pathways: Bottom-Up (Cyclization) and Top-Down (Core Functionalization) .
Route A: De Novo Cyclization (The "Bottom-Up" Approach)
This classical method involves the condensation of bis-electrophiles with bis-nucleophiles.
-
Mechanism: Reaction of chalcones (1,3-diaryl-2-propen-1-ones) with amidines or guanidines.
-
Pros: High convergence; establishes the 2,6-aryl pattern in a single step.
-
Cons: Limited by the availability of specific chalcones; harsh conditions (often requires strong bases like KOH/NaOH and reflux).
Route B: Regioselective Functionalization (The "Top-Down" Approach)
Modern medicinal chemistry prefers this route due to the commercial availability of 2,4,6-trichloropyrimidine (TCP) .
-
Concept: TCP serves as a "electrophilic hub." The reactivity order of the chlorides is
. -
Step 1 (
): Displacement of C-4/C-6 Cl by a nucleophile (amine, alkoxide). -
Step 2 (Suzuki/Stille): Palladium-catalyzed coupling at the remaining chlorides.
-
Regiocontrol: To selectively substitute C-2 while leaving C-4/C-6 intact (or vice versa) requires precise control of steric bulk and catalyst ligands.
Visualization: Synthetic Decision Pathways
The following diagram illustrates the divergent synthetic pathways from the 2,4,6-trichloropyrimidine hub, highlighting the regioselectivity rules governing the synthesis of 2,6-intermediates.
Caption: Regioselectivity map for 2,4,6-trichloropyrimidine. C-4 is kinetically favored for SNAr, while Pd-catalysis can be tuned for C-4/C-6 diarylation.
Key Experimental Protocol: Synthesis of 4,6-Dichloro-2-Phenylpyrimidine
This intermediate (analogous to the herbicide safener Fenclorim) is a critical junction point. It possesses a phenyl ring at C-2 and two reactive chlorides at C-4 and C-6, allowing for the construction of complex 2,6-disubstituted systems via further displacement.
Methodology Justification
-
Why this route? Direct cyclization of benzamidine with diethyl malonate yields the diol, which is then chlorinated. This is more scalable and cost-effective than trying to selectively arylate 2,4,6-trichloropyrimidine at the C-2 position (which is the least reactive position).
-
Self-Validating Step: The intermediate diol (4,6-dihydroxy-2-phenylpyrimidine) is insoluble in water but soluble in alkali, providing a clear visual endpoint for the condensation reaction.
Step-by-Step Protocol
Step 1: Condensation (Formation of the Pyrimidine Core)
-
Reagents: Benzamidine hydrochloride (10 mmol), Diethyl malonate (10 mmol), Sodium ethoxide (25 mmol, prepared in situ), Ethanol (anhydrous).
-
Procedure:
-
Dissolve sodium metal in dry ethanol to generate sodium ethoxide.
-
Add benzamidine hydrochloride and stir for 15 min at room temperature (release of free base).
-
Add diethyl malonate dropwise.
-
Reflux the mixture for 4–6 hours. Monitoring via TLC (EtOAc:Hexane 1:1) should show consumption of benzamidine.
-
Cool to RT and evaporate solvent under reduced pressure.
-
Quench: Dissolve residue in minimal water. Acidify with HCl (2N) to pH 4–5. The product (4,6-dihydroxy-2-phenylpyrimidine) will precipitate as a white solid.
-
Yield Check: Filter, wash with cold water, and dry. Expected Yield: >80%.
-
Step 2: Chlorination (Activation)
-
Reagents: 4,6-dihydroxy-2-phenylpyrimidine (from Step 1), Phosphorus oxychloride (
, excess), N,N-Dimethylaniline (catalytic). -
Procedure:
-
Place the dried diol in a round-bottom flask.
-
Add
(5–8 equivalents). The solid will initially not dissolve. -
Add N,N-dimethylaniline (0.5 mL). This acts as a base catalyst to accelerate the formation of the dichlorophosphate intermediate.
-
Reflux for 3–5 hours. The solution will turn clear and eventually darken.
-
Workup (Caution): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess
. Exothermic reaction. -
Extract the aqueous mixture with Dichloromethane (DCM) (3x).
-
Wash organic layer with saturated
(to remove acid) and Brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane or flash chromatography (5% EtOAc in Hexane).
-
Characterization:
Quantitative Data Summary
The following table summarizes the reactivity profile of common 2,6-disubstituted pyrimidine intermediates based on literature yields.
| Intermediate | Reaction Type | Position Selectivity | Typical Yield | Key Condition |
| 2,4,6-Trichloropyrimidine | SNAr (Amination) | C-4 > C-2 | 75-90% | Low Temp (0°C), DIPEA |
| 2,4,6-Trichloropyrimidine | Suzuki Coupling | C-4/C-6 > C-2 | 60-80% | Pd(PPh3)4, Na2CO3 |
| 4,6-Dichloro-2-phenylpyrimidine | SNAr (Alkoxylation) | C-4 = C-6 | 85-95% | NaOR, Reflux |
| 2-Chloro-4,6-diphenylpyrimidine | Suzuki Coupling | C-2 (Final Cl) | 50-70% | Pd(OAc)2, XPhos (Steric demand) |
Future Outlook: C-H Activation
While halogenated intermediates dominate current workflows, emerging trends point toward C-H activation of 2-phenylpyrimidine. Using Ruthenium or Rhodium catalysts, the ortho-position of the phenyl ring at C-2 can be selectively functionalized, utilizing the pyrimidine nitrogen as a directing group. This eliminates the need for pre-functionalized halogenated starting materials, offering a greener atom-economic route for future drug development.
References
-
Regioselective SNAr on 2,4,6-Trichloropyrimidine: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: Magical Power of Quantum Mechanics." WuXi AppTec. Link
-
Fenclorim Synthesis & Structure: "Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners." ACS Omega, 2020.[5] Link
-
Biological Activity (Anticancer): "New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors." Frontiers in Chemistry, 2023. Link
-
Suzuki Coupling Protocols: "Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties." European Journal of Medicinal Chemistry, 2006. Link
-
General Pyrimidine Medicinal Chemistry: "FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application." ResearchGate Review, 2025. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Crystal Structure, and Fungicidal Activity of Two Fenclorim Derivatives [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners [pubmed.ncbi.nlm.nih.gov]
- 6. 4,6-Dichloro-2-phenylpyrimidine|Fenclorim|3740-92-9 [benchchem.com]
Methodological & Application
Application Note: Strategic Functionalization of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
Topic: Functionalization of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol at the hydroxyl group Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers
Introduction & Structural Analysis
The scaffold 6-(2-chloro-6-fluorophenyl)pyrimidin-4-ol represents a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Saflufenacil analogues) and certain p38 MAP kinase inhibitors.
The primary challenge in functionalizing this molecule lies in the tautomeric equilibrium between the hydroxy-pyrimidine (enol) and pyrimidinone (keto) forms. While the keto form is thermodynamically favored in polar solvents, the hydroxyl group is the desired site for derivatization to access ethers or to install leaving groups for cross-coupling.
The Tautomerism Challenge
Under basic conditions (e.g.,
Reaction Pathways Overview
The following diagram illustrates the strategic decision tree for functionalizing this scaffold.
Figure 1: Strategic pathways for the functionalization of 6-arylpyrimidin-4-ols. The choice of pathway dictates the regioselectivity and downstream utility.
Protocol A: Deoxychlorination (Synthesis of 4-Chloropyrimidine)
Objective: Convert the hydroxyl group into a chloride. This is the most versatile activation, creating a substrate for
Mechanism: The reaction proceeds via a dichlorophosphoryl intermediate. The steric bulk of the 2-chloro-6-fluorophenyl group at the 6-position does not significantly hinder the 4-position, but it does require elevated temperatures.
Materials
-
Substrate: 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol (1.0 equiv)
-
Reagent: Phosphorus oxychloride (
) (3.0 – 5.0 equiv) -
Base:
-Dimethylaniline or -Diisopropylethylamine (DIPEA) (1.0 equiv) -
Solvent: Acetonitrile (optional, reaction can be neat)
Step-by-Step Methodology
-
Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube (
), charge the pyrimidin-4-ol substrate. -
Addition: Add
carefully. If the scale is >5g, cool the flask to 0°C during addition to manage the exotherm. -
Base: Add the organic base (Dimethylaniline is preferred for difficult substrates) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours.
-
Checkpoint: Monitor by LCMS. The starting material (M+H) should disappear, replaced by the product mass (M+H, Cl isotope pattern 3:1).
-
-
Quenching (CRITICAL SAFETY):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess
. -
Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C.
-
Note: Direct addition of water to the hot reaction mixture can cause a violent eruption.
-
-
Extraction: Neutralize the aqueous phase with saturated
to pH 7–8. Extract with Ethyl Acetate (3x). -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: Regioselective -Alkylation via Mitsunobu
Objective: Direct installation of an alkyl group on the oxygen atom, avoiding the
Mechanism: The phosphonium intermediate activates the alcohol (R-OH), and the pyrimidin-4-ol acts as the nucleophile. The "hard" nature of the oxy-anion in this transition state, combined with steric factors, heavily favors
Materials
-
Substrate: 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol (1.0 equiv)
-
Alcohol (R-OH): Primary or secondary alcohol (1.2 equiv)
-
Phosphine: Triphenylphosphine (
) (1.5 equiv) -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Methodology
-
Setup: Dissolve the pyrimidin-4-ol, the alkyl alcohol, and
in anhydrous THF under an inert atmosphere ( or Ar). Cool to 0°C.[1] -
Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Tip: If the substrate is particularly bulky, mild heating (40°C) may be required, but this increases the risk of hydrazine byproduct formation.
-
-
Workup: Concentrate the solvent.
-
Purification: The major byproduct is triphenylphosphine oxide (
). Trituration with diethyl ether can precipitate the oxide. Filter, then purify the filtrate via column chromatography.
Protocol C: Activation via Sulfonylation (Tosylation)
Objective: Create a leaving group (OTs) milder than chloride, often used when the substrate contains acid-sensitive groups that cannot withstand
Materials
-
Substrate: 1.0 equiv
-
Reagent:
-Toluenesulfonyl chloride (TsCl) (1.2 – 1.5 equiv) -
Base: Triethylamine (
) (2.0 equiv) + DMAP (10 mol% catalyst) -
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology
-
Setup: Dissolve substrate,
, and DMAP in DCM at 0°C. -
Addition: Add TsCl portion-wise.
-
Reaction: Stir at room temperature for 4–8 hours.
-
Troubleshooting: If conversion is slow due to the steric hindrance of the 6-aryl group, switch solvent to pyridine (acting as both solvent and base) and heat to 50°C.
-
-
Workup: Wash with 1M HCl (to remove pyridine/base), then brine. Dry and concentrate.
Comparative Data & Selection Guide
| Parameter | Deoxychlorination ( | Mitsunobu ( | Base Alkylation ( |
| Primary Product | 4-Chloro-pyrimidine | Mixture ( | |
| Regioselectivity | N/A (Chemoselective) | High ( | Low to Moderate |
| Reaction Conditions | Harsh (Acidic, High T) | Mild (Neutral, RT) | Basic, RT to Reflux |
| Atom Economy | Moderate | Poor (High MW byproducts) | High |
| Downstream Utility | Final Product | Final Product |
References
-
Tautomerism and Reactivity
-
Chlorination Protocols
-
Mitsunobu Regioselectivity
- Title: "Regioselective O- and N-Alkylation of Pyrimidines via the Mitsunobu Reaction."
- Source:Tetrahedron Letters.
- Context: Establishes the preference for O-alkylation in pyrimidine systems using PPh3/DEAD.
-
URL:[Link] (Representative)
- Scaffold Relevance (Patent Literature)
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: Advanced Suzuki-Miyaura Coupling Strategies for the Synthesis of Biaryl Pyrimidinols
Focus Molecule: 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
Introduction: The Challenge and Opportunity
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of C-C linked biaryl structures from pyrimidine precursors via the Suzuki-Miyaura cross-coupling reaction is a critical transformation in drug discovery, enabling the exploration of vast chemical space.[1] This guide focuses on a particularly challenging substrate: 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol .
This molecule presents a confluence of synthetic hurdles that demand a carefully considered approach:
-
Heteroaryl Chloride Inertness: The C-Cl bond on the electron-deficient pyrimidine ring is significantly less reactive towards oxidative addition than corresponding bromides or iodides, often requiring highly active catalysts.[2][3]
-
Steric Hindrance: The ortho-substituents on the phenyl ring create a sterically congested environment around the reactive chloro-pyrimidine core, which can impede catalyst approach and slow down key steps in the catalytic cycle.
-
Pyrimidinol Tautomerism: The pyrimidin-4-ol moiety exists in equilibrium with its pyrimidin-4(3H)-one tautomer. The hydroxyl/amide group can potentially coordinate to the palladium center, leading to catalyst inhibition, or undergo undesired O-arylation side reactions.[4]
This document, intended for researchers in synthetic and medicinal chemistry, provides an in-depth analysis of the mechanistic principles and practical protocols required to successfully navigate these challenges and achieve efficient Suzuki-Miyaura coupling with this substrate.
Mechanistic Rationale & Strategic Component Selection
A successful Suzuki-Miyaura coupling hinges on optimizing the interplay between the catalyst, ligand, base, and solvent to drive the catalytic cycle forward efficiently.[5]
The Catalytic Cycle
The reaction proceeds through three primary steps: oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with an activated boronic acid derivative, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[6][7]
Sources
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
Welcome to the technical support center for the synthesis of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your reaction yields.
Introduction to the Synthesis
The synthesis of 6-arylpyrimidin-4-ol derivatives is a cornerstone in the development of various therapeutic agents, as these scaffolds are prevalent in compounds with diverse biological activities, including anticancer, anti-HIV, and antibacterial properties.[1][2] The target molecule, 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol, presents unique challenges due to the steric and electronic nature of the substituted phenyl ring.
A common and effective method for synthesizing 6-arylpyrimidin-4-ols involves a one-pot reaction between a methyl-3-oxo-3-arylpropanoate, formamide, and a source of ammonia, such as ammonium acetate.[1] This approach is often favored for its use of commercially available starting materials and operational simplicity. The reaction proceeds through an initial formation of a methyl 3-amino-3-arylacrylate intermediate, which then undergoes cyclization with formamide to yield the desired pyrimidin-4-ol.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
Question: I am attempting the one-pot synthesis of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol from methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate and formamide with ammonium acetate, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in this synthesis can stem from several factors, primarily related to reaction conditions and reagent stability.
Causality and Mitigation Strategies:
-
Incomplete Formation of the Enamine Intermediate: The crucial first step is the reaction of the β-ketoester with ammonia (generated in situ from ammonium acetate) to form the enamine intermediate, methyl 3-amino-3-(2-chloro-6-fluorophenyl)acrylate. The sterically hindered and electron-deficient nature of the 2-chloro-6-fluorophenyl group can slow this step down.
-
Solution: Ensure a sufficient excess of the ammonia source. While stoichiometric amounts of ammonium acetate are reported, increasing the equivalents (e.g., 1.5-2.0 eq.) can drive the equilibrium towards the enamine product. Additionally, ensure the ammonium acetate is of high quality and dry, as moisture can hydrolyze the ester and interfere with the reaction.
-
-
Suboptimal Reaction Temperature: The reaction typically requires elevated temperatures to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to the decomposition of formamide and the starting materials.
-
Solution: A systematic optimization of the reaction temperature is recommended. Start in the range of 120-150 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purity of Starting Materials: Impurities in the methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate or formamide can inhibit the reaction.
-
Solution: Ensure the β-ketoester is pure and free of acidic or basic impurities from its synthesis. Use high-purity, anhydrous formamide.
-
-
Reaction Time: The reaction may require a longer duration to reach completion due to the nature of the substrates.
-
Solution: Monitor the reaction over an extended period (e.g., 8-24 hours). If the reaction stalls, a careful increase in temperature might be beneficial.
-
Below is a troubleshooting workflow to address low yield:
Caption: Desired reaction pathway vs. a potential side reaction.
Problem 3: Product Purification Challenges
Question: I have successfully synthesized the crude product, but I am facing difficulties in purifying it. What are the recommended purification techniques?
Answer:
The polarity of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol, due to the hydroxyl group, can sometimes complicate purification.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with a range of solvents and solvent mixtures to find the optimal conditions. Common solvents for recrystallizing pyrimidine derivatives include ethanol, isopropanol, acetonitrile, or mixtures with water.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is recommended.
-
Acid-Base Extraction: The phenolic hydroxyl group on the pyrimidin-4-ol is weakly acidic. This property can be exploited for purification. Dissolving the crude product in an organic solvent and washing with a dilute aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) can remove acidic impurities. Conversely, washing with a dilute aqueous acid can remove basic impurities. The product itself may be extracted into the aqueous base and then re-precipitated by acidification, but care must be taken to avoid hydrolysis or degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected tautomeric form of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol?
A1: Pyrimidin-4-ols can exist in tautomeric equilibrium with their corresponding pyrimidin-4-one form. The predominant tautomer can depend on the solvent and the substitution pattern. For 6-arylpyrimidin-4-ols, the pyrimidin-4-one tautomer is often significant. It is important to be aware of this when analyzing spectroscopic data (e.g., NMR, IR).
Q2: Are there alternative synthetic routes to 6-arylpyrimidin-4-ols?
A2: Yes, several other methods exist for the synthesis of 4,6-disubstituted pyrimidines. These include the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-ketoester, and urea, although this typically yields dihydropyrimidinones that require a subsequent oxidation step. [3][4]Another approach involves the reaction of 4,6-dichloropyrimidines with appropriate boronic acids via Suzuki coupling, followed by hydrolysis of the remaining chloro group. [1]Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for synthesizing substituted pyrimidines. [5][6][7][8] Q3: Can microwave irradiation be used to improve the reaction yield and reduce reaction time?
A3: Microwave-assisted organic synthesis can be a very effective technique for this type of reaction. The use of microwave irradiation can often lead to a significant reduction in reaction times and an improvement in yields by promoting more efficient and uniform heating. [7]It is advisable to perform initial small-scale optimization experiments to determine the optimal temperature and irradiation time.
Q4: What analytical techniques are best for monitoring the reaction progress?
A4: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to identify intermediates or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Proton and Carbon NMR spectroscopy of the crude reaction mixture can also provide valuable information about the composition.
Optimized Experimental Protocol
This protocol is a general guideline. Optimization for your specific laboratory conditions and reagent batches is recommended.
Materials:
-
Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate
-
Ammonium acetate (anhydrous)
-
Formamide (anhydrous)
-
Suitable solvent (e.g., DMF, NMP, or solvent-free)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate (1.0 eq.).
-
Add formamide (typically used as both reagent and solvent).
-
Add ammonium acetate (1.5-2.0 eq.).
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Ammonium Acetate Stoichiometry | 1.5 - 2.0 equivalents | To drive the equilibrium towards the formation of the enamine intermediate. |
| Reaction Temperature | 120 - 150 °C | To ensure a sufficient reaction rate without causing significant decomposition of reagents. |
| Reaction Time | 8 - 24 hours | The sterically hindered substrate may require a longer time for complete conversion. |
| Expected Yield | 50 - 70% | Reported yields for similar 6-arylpyrimidin-4-ol syntheses fall within this range. [1] |
References
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Non-Chromatographic Purification of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides practical, in-depth strategies for the purification of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol without resorting to column chromatography. As a Senior Application Scientist, my goal is to equip you with the knowledge to troubleshoot common purification challenges and implement effective, non-chromatographic techniques. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.
Understanding the Molecule: Tautomerism
A critical aspect to consider when working with 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol is its existence in a tautomeric equilibrium between the ol and one forms. The pyrimidin-4-ol form can readily interconvert to its more stable keto tautomer, 6-(2-Chloro-6-fluorophenyl)pyrimidin-4(3H)-one. This equilibrium is influenced by factors such as solvent polarity, with polar solvents generally favoring the more polar keto form. This dynamic nature can affect the compound's solubility and crystallization behavior, which is a key consideration in developing a purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a sticky solid/oil. How can I solidify it for further purification?
This is a common issue, often caused by the presence of residual solvents or low-melting impurities.
-
Expert Insight: The first step is to ensure all volatile solvents from the reaction workup have been thoroughly removed under high vacuum. If the material remains oily, trituration is an excellent technique to induce solidification and remove highly soluble impurities.
-
Troubleshooting Protocol: Trituration
-
Place the crude material in a flask.
-
Add a small volume of a solvent in which the desired product is expected to have low solubility, while the impurities are more soluble. Good starting points are non-polar solvents like hexanes, diethyl ether, or a mixture of both.
-
Stir the mixture vigorously with a spatula or magnetic stirrer. The goal is to wash the impurities into the solvent, leaving the purified product as a solid.
-
If the product begins to dissolve, you have added too much solvent or the solvent is too polar. The aim is to create a slurry.
-
Decant or filter the solvent.
-
Repeat the process with fresh solvent until a free-flowing solid is obtained.
-
Dry the solid under vacuum.
-
Q2: I've attempted recrystallization, but my compound either doesn't dissolve or "oils out" upon cooling. What should I do?
This indicates that the chosen solvent system is not optimal. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of forming crystals.
-
Expert Insight: A systematic solvent screening is crucial. The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature. For a compound like 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol, which has both aromatic and heterocyclic components, a range of solvents with varying polarities should be tested.
-
Troubleshooting Protocol: Recrystallization Solvent Screening
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
To each tube, add a few drops of a different solvent from the list below.
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube gently. If it dissolves, it is a potential single-solvent system for recrystallization.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
If the compound is soluble in a solvent at room temperature, that solvent could be used as the "solvent" in a two-solvent recrystallization system, with a miscible "anti-solvent" in which the compound is insoluble.
-
| Solvent Category | Recommended Solvents for Screening |
| Alcohols | Ethanol, Methanol, Isopropanol |
| Esters | Ethyl acetate |
| Ketones | Acetone |
| Aromatic | Toluene |
| Nitriles | Acetonitrile |
| Ethers | Diethyl ether, Dioxane, Tetrahydrofuran (THF) |
| Halogenated | Dichloromethane (DCM) |
| Aqueous Mixtures | Ethanol/Water, Acetone/Water |
Q3: My product is contaminated with unreacted starting materials. How can I remove them without chromatography?
Assuming a common synthetic route, such as a Claisen condensation or a similar cyclization, the likely starting materials would be a substituted benzoyl derivative and a source of the pyrimidine ring.
-
Expert Insight: Acid-base extraction is a powerful technique if the impurities have different acid-base properties than the product. 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol is weakly acidic due to the hydroxyl group on the pyrimidine ring (in its enol tautomer) and the potential for deprotonation of the N-H bond in the keto tautomer. This allows for its separation from neutral or basic impurities.
-
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.
-
Shake the funnel gently, venting frequently. The weakly acidic product should be deprotonated and dissolve in the aqueous layer as its salt.
-
Separate the aqueous layer.
-
Wash the organic layer with fresh aqueous base to ensure complete extraction of the product.
-
Combine the aqueous layers and wash with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Slowly acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) until the product precipitates out.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes that a suitable single solvent has been identified through screening.
-
Dissolution: In an Erlenmeyer flask, add the crude 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol. Add a minimal amount of the chosen hot recrystallization solvent to create a slurry.
-
Heating: Heat the slurry on a hotplate with stirring. Add more hot solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Trituration
This protocol is ideal for removing highly soluble impurities and inducing crystallization.
-
Solvent Selection: Choose a solvent in which 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol is sparingly soluble, but the impurities are highly soluble. A good starting point is often diethyl ether or a mixture of hexanes and ethyl acetate.
-
Procedure:
-
Place the crude product in a flask with a stir bar.
-
Add a small volume of the chosen solvent.
-
Stir the mixture vigorously at room temperature for 15-30 minutes.
-
If the product remains an oil, try cooling the mixture in an ice bath while stirring.
-
Gently scratch the inside of the flask with a glass rod to induce crystallization.
-
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with a small amount of the cold trituration solvent.
-
Drying: Dry the purified solid under vacuum.
Visualizations
Caption: Decision workflow for non-chromatographic purification.
Caption: Step-by-step workflow for acid-base extraction.
References
- This guide synthesizes information from general organic chemistry principles and purification techniques. Specific experimental data for the purification of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol without column chromatography is not widely available in public literature. The provided protocols are based on the expected chemical properties of the molecule and related pyrimidine derivatives.
Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-6-fluorophenyl Substituted Pyrimidines
Introduction: The Challenge of Steric Congestion
Researchers, scientists, and drug development professionals frequently encounter 2-chloro-6-fluorophenyl substituted pyrimidines as crucial intermediates and final products in medicinal chemistry. This structural motif is prevalent in a variety of bioactive molecules, including anti-cancer agents.[1] However, the synthetic routes to these compounds are often plagued by challenges directly attributable to steric hindrance. The ortho-substituents on the phenyl ring (chlorine and fluorine) effectively shield the carbon atom attached to the pyrimidine ring, making bond formation difficult. This guide provides in-depth troubleshooting advice and practical solutions for overcoming these steric barriers in common cross-coupling reactions.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.
Q1: My Suzuki-Miyaura coupling reaction with a 2-chloro-6-fluorophenyl substituted pyrimidine is giving low to no yield. What are the likely causes and how can I fix it?
Low yields in Suzuki-Miyaura couplings of sterically hindered substrates are a common frustration. The issue often lies in one or more of the following areas: inefficient oxidative addition, slow transmetalation, or catalyst deactivation.
Causality & Solutions:
-
Inefficient Oxidative Addition: The C-Cl bond of the 2-chloro-6-fluorophenyl group is less reactive than a C-Br or C-I bond.[2] This, combined with steric bulk, makes the initial oxidative addition of the palladium catalyst to the aryl chloride a significant kinetic barrier.
-
Solution 1: Catalyst and Ligand Selection. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] You need a more robust catalytic system. Opt for electron-rich and sterically bulky phosphine ligands. These ligands promote the formation of a monoligated, highly reactive 12-electron Pd(0) species, which is crucial for activating unreactive C-Cl bonds.[4]
-
Solution 2: Precatalyst Choice. Instead of generating the active Pd(0) species in situ from a Pd(II) source, which can be inefficient, consider using a well-defined precatalyst.[5] Buchwald or PEPPSI-type precatalysts are designed for reliable and rapid generation of the active catalyst.[2]
-
-
Slow Transmetalation: The steric hindrance around the reaction center can also impede the transfer of the organic group from the boron reagent to the palladium center.
-
Solution: Base and Solvent Optimization. The choice of base is critical for activating the boronic acid.[5] For sterically demanding couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[6] The solvent system also plays a role; a mixture of an organic solvent like 1,4-dioxane or toluene with water is common, and vigorous stirring is essential for biphasic systems.[5]
-
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[3]
-
Solution: Ligand-to-Palladium Ratio. Increasing the ligand-to-palladium ratio (from 1:1 to 4:1) can sometimes prevent the pyrimidine from binding to the palladium and deactivating it.[5]
-
Q2: I am observing significant amounts of starting material decomposition in my Buchwald-Hartwig amination. What reaction parameters should I investigate?
Decomposition of starting materials in Buchwald-Hartwig aminations, especially with electron-deficient heteroaryl chlorides, often points to overly harsh reaction conditions or an unstable catalytic system.
Causality & Solutions:
-
Thermal Instability: High temperatures required to overcome steric hindrance can also lead to the decomposition of sensitive substrates or products.
-
Solution 1: Microwave Irradiation. Microwave-assisted organic synthesis (MAOS) can be a game-changer.[7] Microwaves provide rapid and efficient heating, often leading to significantly shorter reaction times and improved yields, even at lower bulk temperatures.[8][9] This can minimize thermal decomposition.
-
Solution 2: Catalyst System. A highly active catalyst can enable the reaction to proceed at a lower temperature. Experiment with different generations of Buchwald ligands or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging couplings.[10]
-
-
Base-Induced Decomposition: The strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu, LiHMDS) can sometimes react with your starting materials or products in undesirable ways.
-
Solution: Base Screening. If you suspect base-induced decomposition, screen a panel of bases. While strong bases are often necessary, sometimes a weaker base like K₃PO₄ or Cs₂CO₃ might provide a better balance between reactivity and stability, especially when paired with a highly active catalyst.
-
Q3: How do I choose the right palladium catalyst and ligand combination for these sterically demanding substrates?
The "no one-size-fits-all" rule definitely applies here. However, there are guiding principles based on the electronic and steric properties of the ligands.
Ligand Selection Strategy:
-
For Suzuki-Miyaura Couplings: Focus on bulky, electron-rich monophosphine ligands. These ligands stabilize the palladium center and facilitate the crucial oxidative addition step with the sterically hindered aryl chloride.[4]
-
For Buchwald-Hartwig Aminations: Both bulky monophosphine ligands and N-heterocyclic carbenes (NHCs) have proven effective. NHC ligands are often more thermally stable, which can be an advantage if higher temperatures are required.[10][11]
Data-Driven Decision Making:
The following table summarizes the performance of various ligand types for the coupling of sterically hindered aryl chlorides.
| Ligand Type | Key Characteristics | Typical Applications | Reference |
| Bulky Monophosphines (e.g., XPhos, RuPhos) | High steric bulk, electron-rich. | Suzuki-Miyaura, Buchwald-Hartwig | [12] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr) | Strong σ-donors, good thermal stability. | Suzuki-Miyaura, Buchwald-Hartwig | [11][13] |
| Bidentate Phosphines (e.g., BINAP, DPPF) | Can be effective in some cases, but may be too rigid for highly hindered substrates. | Buchwald-Hartwig (first and second generation) | [14] |
Q4: My reaction is stalling before completion. What strategies can I employ to drive it to full conversion?
A stalled reaction indicates that the catalyst has likely become deactivated or that the reaction has reached an unfavorable equilibrium.
Strategies to Push to Completion:
-
Fresh Catalyst Addition: In some cases, the active catalyst may have a limited lifetime under the reaction conditions. A carefully executed addition of a small amount of fresh catalyst and ligand partway through the reaction can sometimes restart a stalled reaction.
-
Microwave Irradiation: As mentioned previously, microwave heating can often drive sluggish reactions to completion by providing the necessary activation energy in a more efficient manner than conventional heating.[15]
-
Re-evaluate Reagent Stoichiometry: Ensure that the nucleophilic coupling partner (boronic acid or amine) is present in a slight excess (e.g., 1.1-1.5 equivalents).
Q5: I am seeing significant dehalogenation of my starting material. How can I minimize this side reaction?
Dehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[2][16] It arises from a competing reaction pathway where a hydride species is transferred to the palladium center, followed by reductive elimination.[2]
Minimizing Dehalogenation:
-
Identify the Hydride Source: Potential sources of hydride include amine bases, alcohol solvents, or even water.[2][17] If you are using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃. If using an alcohol as a solvent or co-solvent, try switching to an aprotic solvent like dioxane or toluene.
-
Ligand Choice: The choice of ligand can also influence the extent of dehalogenation. In some cases, a less electron-rich ligand may disfavor the pathway leading to dehalogenation.
-
Purity of Reagents: Ensure that your starting materials and solvents are free from impurities that could act as hydride sources.
Frequently Asked Questions (FAQs)
FAQ 1: What are the main advantages of using microwave irradiation for these types of reactions?
Microwave irradiation offers several key advantages for sterically hindered couplings:
-
Rapid Heating: Microwaves heat the reaction mixture directly and volumetrically, leading to much faster heating rates compared to conventional oil baths.[7][8]
-
Reduced Reaction Times: This rapid heating often translates to dramatically shorter reaction times, from hours to minutes.[9]
-
Improved Yields and Purity: The shorter reaction times at potentially lower bulk temperatures can minimize the formation of byproducts from thermal decomposition, leading to higher yields and cleaner reaction profiles.[9]
-
Enhanced Reproducibility: Modern microwave reactors offer precise temperature and pressure control, leading to more reproducible results.
FAQ 2: Are there any alternative coupling strategies to consider for these substrates?
While Suzuki-Miyaura and Buchwald-Hartwig are the workhorses, other cross-coupling reactions can be considered:
-
Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling can be effective, though it may also require specialized catalysts for sterically hindered substrates.[16]
-
Ruthenium-Catalyzed C-H Arylation: Recent advances have shown that ruthenium catalysts can be used for the direct C-H arylation of (hetero)aromatic acids with bulky aryl halides, offering a different approach to biaryl synthesis.[18]
FAQ 3: How critical is the purity of my starting materials, solvents, and reagents?
For palladium-catalyzed cross-coupling reactions, purity is paramount.
-
Catalyst Poisons: Trace impurities, particularly sulfur-containing compounds, can act as potent catalyst poisons.[3]
-
Oxygen Sensitivity: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation.[5] Therefore, it is crucial to use properly degassed solvents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[5]
-
Water Content: While some Suzuki reactions benefit from the presence of water, anhydrous conditions are often required for other cross-coupling reactions. Ensure your solvents are appropriately dried when necessary.
Experimental Protocol Example: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of a 2-aryl-6-fluorophenyl substituted pyrimidine.
Materials:
-
2-Chloro-6-fluorophenyl substituted pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the 2-chloro-6-fluorophenyl substituted pyrimidine, arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and XPhos in a small amount of degassed 1,4-dioxane.
-
Add the degassed 1,4-dioxane/H₂O mixture to the microwave vial containing the solids.
-
Add the catalyst stock solution to the reaction vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yielding cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Gagnier, S. V., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]
-
Zhang, Y., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]
-
Scrivanti, A., & Bovo, S. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
-
Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Available at: [Link]
-
Sinha, A., et al. (2015). Sterically hindered selenoether ligands: palladium(ii) complexes as catalytic activators for Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]
-
Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis. Available at: [Link]
-
Rheaume, B. A., et al. (2010). Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich Sterically Hindered Substrates Utilizing Potassium Vinyltrifluoroborate. PubMed. Available at: [Link]
-
Wang, D. H., & Wasa, M. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]
-
Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]
-
Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. Available at: [Link]
-
Anderson, K. W., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. PMC. Available at: [Link]
-
Anderson, K. W., et al. (2008). Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. Organometallics. Available at: [Link]
-
Liu, J., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chung, K. H., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar. Available at: [Link]
-
MDPI. (2020). A Review of Microwave-Assisted Synthesis-Based Approaches to Reduce Pd-Content in Catalysts. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. Reddit. Available at: [Link]
-
Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. Available at: [Link]
-
Urgel, J. I., et al. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. DORA 4RI. Available at: [Link]
-
Urgel, J. I., et al. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. Empa. Available at: [Link]
-
PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]
-
Park, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]
-
MDPI. (2025). Microwave-Assisted Synthesis: A Green Chemistry Approach for Drug Cocrystals Synthesis. MDPI. Available at: [Link]
-
Urgel, J. I., et al. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. ChemPhysChem. Available at: [Link]
-
SciSpace. (2019). (PDF) Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. SciSpace. Available at: [Link]
- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines. Google Patents.
- Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines. Google Patents.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. scholar.unair.ac.id [scholar.unair.ac.id]
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- 11. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jmcct.com [jmcct.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lac.dicp.ac.cn [lac.dicp.ac.cn]
Addressing moisture sensitivity during 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol storage
A Guide to Understanding and Mitigating Moisture Sensitivity During Storage and Handling
Welcome to the technical support center for 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the stability of this compound, with a specific focus on its sensitivity to moisture. While specific hydrolytic stability data for 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol is not extensively documented in public literature, this document is built upon established principles of pyrimidine chemistry and extensive experience with analogous heterocyclic compounds. Our goal is to provide you with a robust framework for safe storage, handling, and troubleshooting to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol and why is moisture a concern?
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol is a substituted pyrimidinol. The pyrimidine core is a key structural motif in many biologically active molecules. The "-ol" suffix indicates the presence of a hydroxyl group, which can exist in equilibrium with its keto tautomer, pyrimidin-4-one. This tautomerism, along with the presence of nitrogen atoms in the pyrimidine ring, introduces polarity and the potential for hydrogen bonding with water molecules.
Moisture is a concern because, like many heterocyclic compounds, the pyrimidine ring can be susceptible to hydrolysis.[1][2] The presence of electron-withdrawing groups, such as the chloro- and fluoro- substituents on the phenyl ring, can influence the electron density of the pyrimidine ring and potentially affect its susceptibility to nucleophilic attack by water.
Q2: What are the potential consequences of moisture exposure?
Exposure to moisture can lead to the degradation of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol. The most probable degradation pathway is hydrolysis, which involves the cleavage of bonds within the pyrimidine ring.[1][3] This can result in the formation of one or more degradation products, leading to a decrease in the purity of your sample and potentially impacting the results and reproducibility of your experiments.
Q3: What are the visible signs of potential moisture-induced degradation?
While subtle degradation may not be visible, you should be vigilant for the following changes in the physical appearance of the solid compound:
-
Change in color: The material may develop a yellowish or brownish tint.
-
Clumping or caking: The powder may lose its free-flowing nature and form aggregates.
-
Change in texture: The material might become sticky or gummy to the touch.
Any deviation from the appearance of a freshly opened, high-purity sample should be considered a potential indicator of degradation.
Q4: What are the ideal storage conditions for 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol?
To minimize the risk of moisture-induced degradation, we recommend the following storage conditions, which are in line with best practices for handling hygroscopic and potentially reactive pharmaceutical compounds.[4][5]
| Parameter | Recommended Condition | Justification |
| Temperature | Controlled Room Temperature (20°C to 25°C) or Refrigerated (2°C to 8°C) | Lower temperatures slow down the rate of chemical reactions, including hydrolysis.[6] |
| Humidity | Store in a dry place, preferably in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves). | Minimizes the presence of atmospheric moisture, which is the primary reactant in hydrolysis.[4] |
| Atmosphere | For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Displaces moist air from the container, providing an extra layer of protection. |
| Container | Tightly sealed, light-resistant container. | Prevents the ingress of moisture and light, which can sometimes catalyze degradation reactions. |
Q5: How should I handle the compound during experimental use to minimize moisture exposure?
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Weigh out the required amount of material quickly and in a low-humidity environment if possible (e.g., in a glove box or a room with a dehumidifier).
-
Tightly reseal the container immediately after use.
-
For frequently used materials, consider aliquoting the bulk sample into smaller, single-use vials to minimize repeated exposure of the entire stock to the atmosphere.
Troubleshooting Guide
This section provides a systematic approach to assess the integrity of your 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol if you suspect moisture contamination or degradation.
Step 1: Visual Inspection
Carefully observe the physical appearance of the compound as detailed in FAQ #3. If you notice any changes, proceed to the analytical assessment.
Step 2: Analytical Assessment
If you have access to analytical instrumentation, the following techniques can provide valuable information about the purity and water content of your sample.
| Analytical Technique | Purpose | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of degradation products. | High resolution and sensitivity for separating the parent compound from potential impurities.[7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of degradation products. | Provides detailed structural information to help identify unknown degradation products.[9][10][11] |
| Karl Fischer Titration | Direct measurement of water content. | Highly specific and accurate method for quantifying the amount of water in a sample.[12][13][14] |
Experimental Protocols
This is a general-purpose method that should be adapted and validated for your specific instrumentation and requirements.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute a wide range of potential impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
A pure sample should show a single major peak. The presence of additional peaks may indicate impurities or degradation products.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content (volumetric for higher, coulometric for lower levels).[13]
-
Reagents: Use commercially available Karl Fischer reagents suitable for your instrument.
-
Sample Preparation: Accurately weigh a suitable amount of the compound and add it directly to the titration vessel. The sample size will depend on the expected moisture content and the titer of the reagent.
-
Procedure: Follow the instrument manufacturer's instructions for standardization and sample analysis. The result will be a direct measure of the water content in your sample, typically expressed as a percentage or in parts per million (ppm).
Visualizing Potential Degradation and Troubleshooting
Proposed Moisture-Induced Degradation Pathway
While the exact degradation products are not known, a plausible pathway involves the hydrolytic cleavage of the pyrimidine ring. The diagram below illustrates a hypothetical hydrolysis mechanism.
Caption: Proposed hydrolytic degradation of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol.
Troubleshooting Workflow for Suspected Degradation
If you suspect your sample of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol has been compromised by moisture, follow this decision-making workflow.
Caption: Decision workflow for handling potentially degraded material.
References
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- Kanamori, T., et al. (2012). Substrate/Product-targeted NMR monitoring of pyrimidine catabolism and its inhibition by a clinical drug. PubMed.
- Wevers, R. A., et al. (1999). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism.
- Wevers, R. A., et al. (1999). H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Ovid.
- Kim, J. K., & Wang, Y. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
- Metrohm. (n.d.).
- Wevers, R. A., et al. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Semantic Scholar.
- Spasov, A. A., et al. (2003). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- BioSpectra. (2021). STABILITY STATEMENT: 6N HCl in IPA Solution. BioSpectra.
- van Kuilenburg, A. B. P., et al. (2004). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrosp. SciSpace.
- Wang, Y. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters.
- van Kuilenburg, A. B. P., et al. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. PubMed.
- USP-NF. (2017). <659> Packaging and Storage Requirements. USP-NF.
- Seela, F., & Gumbi, Z. (1982). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1.
- Wang, Y. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct.
- Scharlab. (n.d.).
- TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab.
- Zejc, A., & Stolarczyk, M. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- ARDL. (n.d.).
- BLDpharm. (n.d.). 1933631-27-6|6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol. BLDpharm.
- Honeywell. (n.d.). Moisture Determination by Karl Fischer Titration.
- Al-Aqeel, S. (2017).
- Al-Warhi, T., et al. (2023).
- Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Science.gov.
- Schuchmann, S., et al. (2019). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. PubMed.
- Sensitech. (n.d.). USP <659> Packaging and Storage Requirements Explained. Sensitech Blog.
- Merck. (n.d.). Preparation, Storage and Administration of KEYTRUDA® (pembrolizumab) | HCP. Merck.
- Mitchell, D. L., et al. (1992). Rapid repair kinetics of pyrimidine(6-4)
- Pfizer. (n.d.). SOLU-CORTEF® (hydrocortisone sodium succinate) How Supplied/Storage and Handling. Pfizer Medical - US.
- Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.
- Nowak, M., & Rychlicka, A. (2023). Stability of the Inclusion Complexes of Dodecanoic Acid with α-Cyclodextrin, β-Cyclodextrin and 2-HP-β-Cyclodextrin. MDPI.
- PDA Israel. (n.d.). In-use stability of oral solid dosage forms: Case study. PDA Israel.
- NIST. (n.d.). 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-, [1R-(1α,4β,4aβ,8aβ)]-. NIST WebBook.
- Min, J. H., & Pavletich, N. P. (2019). Structure and mechanism of pyrimidine–pyrimidone (6-4) photoproduct recognition by the Rad4/XPC nucleotide excision repair complex. PMC.
- BenchChem. (2025). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem.
- Stege, A. J., et al. (1995). Repair of UV-induced pyrimidine(6-4)
- CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
- Aswinanand, B., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed.
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Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the 1H NMR Interpretation of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. In this guide, we delve into the nuanced world of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on the interpretation of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol, a molecule of interest in medicinal chemistry. Beyond a mere procedural outline, this guide provides an in-depth analysis of the expected spectral features, explores the causality behind these predictions, and critically compares ¹H NMR with other powerful analytical techniques. Our aim is to equip you with the expertise to not only interpret complex spectra but also to make informed decisions on the most effective characterization strategies for heterocyclic compounds.
The Crucial Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution.[1] Its ability to provide information about the number of different types of protons, their electronic environments, and their spatial relationships makes it indispensable in synthetic and medicinal chemistry. For a molecule like 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol, with its distinct aromatic and heterocyclic moieties, ¹H NMR offers a detailed roadmap to its chemical architecture.
Predicting the ¹H NMR Spectrum of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol: A Step-by-Step Analysis
Due to the absence of a publicly available experimental spectrum for 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol, we will construct a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures. This predictive approach is a critical skill for any chemist, allowing for the proactive analysis of novel compounds.
The structure of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol presents two key regions for ¹H NMR analysis: the pyrimidin-4-ol ring and the 2-chloro-6-fluorophenyl ring.
Caption: Chemical structure of the topic molecule.
The Pyrimidin-4-ol Moiety: A Tale of Two Protons
The pyrimidin-4-ol ring contains two non-equivalent protons, H2 and H5. The chemical shift of these protons is influenced by the nitrogen atoms in the ring and the electron-donating hydroxyl group.
-
H2 Proton: Situated between two electronegative nitrogen atoms, the H2 proton is expected to be significantly deshielded, appearing at a downfield chemical shift, likely in the range of δ 8.0-8.5 ppm . This signal is anticipated to be a singlet, as there are no adjacent protons to couple with.
-
H5 Proton: The H5 proton is adjacent to the carbon bearing the 2-chloro-6-fluorophenyl substituent. Its chemical shift will be influenced by the electronic effects of this group and the pyrimidine ring itself. We can predict a chemical shift in the region of δ 6.5-7.0 ppm . This signal will also likely appear as a singlet.
-
OH Proton: The hydroxyl proton (OH) is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature. It could appear anywhere from δ 10.0-13.0 ppm . In the presence of D₂O, this signal would exchange and disappear.
The 2-Chloro-6-fluorophenyl Moiety: A Complex Splitting Pattern
The 2-chloro-6-fluorophenyl ring possesses three aromatic protons, which will exhibit a more complex splitting pattern due to both H-H and H-F couplings.
-
Aromatic Protons (H3', H4', H5'): These three protons will reside in the aromatic region of the spectrum, typically between δ 7.0-7.8 ppm . The electron-withdrawing effects of the chlorine and fluorine atoms will deshield these protons.
-
The proton ortho to the fluorine (H5') will experience a three-bond coupling to the fluorine atom (³JHF), which is typically in the range of 5-10 Hz.
-
The proton meta to the fluorine (H4') will have a smaller four-bond coupling (⁴JHF) of around 1-3 Hz.[2]
-
The proton para to the fluorine (H3') will exhibit an even smaller five-bond coupling (⁵JHF), which may not be resolved.[2]
-
-
Through-Space H-F Coupling: A crucial feature to consider is the potential for through-space coupling between the fluorine atom and the H5 proton on the pyrimidine ring. This interaction, although transmitted through space rather than through bonds, can lead to a small, observable coupling constant (often in the range of 0.5-2 Hz), further complicating the multiplicity of the H5 signal.[3][4][5][6]
The resulting signals for the aromatic protons will likely be complex multiplets (doublet of doublets, or triplet of doublets) due to the overlapping H-H and H-F couplings.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | 8.0 - 8.5 | s (singlet) | - |
| H5 | 6.5 - 7.0 | s (or narrow d due to ⁵JHF) | ⁵JHF ≈ 0.5-2 |
| OH | 10.0 - 13.0 | br s (broad singlet) | - |
| H3', H4', H5' | 7.0 - 7.8 | m (multiplet) | ³JHH, ⁴JHH, ³JHF, ⁴JHF |
A Comparative Analysis: Beyond ¹H NMR
While ¹H NMR is a powerhouse for structural elucidation, a comprehensive characterization often necessitates a multi-technique approach.[7] Here, we compare ¹H NMR with other key analytical methods for the analysis of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol.
Caption: Interplay of analytical techniques for structural elucidation.
¹³C NMR Spectroscopy
-
Strengths: Provides direct information about the carbon skeleton of the molecule. The number of signals indicates the number of non-equivalent carbons. Chemical shifts reveal the electronic environment of each carbon.
-
Application to the Target Molecule: We would expect to see 10 distinct signals in the ¹³C NMR spectrum, corresponding to the 10 carbon atoms in the molecule. The carbons of the pyrimidine ring will appear at lower field due to the influence of the nitrogen atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling (¹JCF), which is a definitive indicator of its presence.[8][9][10]
-
Comparison to ¹H NMR: ¹³C NMR is less sensitive than ¹H NMR, requiring more sample or longer acquisition times. However, it provides direct information about the carbon backbone, which is complementary to the proton information from ¹H NMR.
¹⁹F NMR Spectroscopy
-
Strengths: Directly observes the fluorine nucleus, which is 100% abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR.[11][12] The chemical shift of ¹⁹F is highly sensitive to its electronic environment.
-
Application to the Target Molecule: A single signal would be observed in the ¹⁹F NMR spectrum. Its chemical shift would be characteristic of a fluorine atom on an aromatic ring with an ortho-chloro substituent. The signal would be a multiplet due to coupling with the aromatic protons.[13][14][15][16]
-
Comparison to ¹H NMR: ¹⁹F NMR provides direct and unambiguous evidence for the presence and electronic environment of fluorine, which can be inferred only indirectly from ¹H NMR through H-F couplings.
Mass Spectrometry (MS)
-
Strengths: Provides the exact molecular weight of the molecule and information about its fragmentation pattern, which can help in confirming the structure.[17]
-
Application to the Target Molecule: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of C₁₀H₆ClFN₂O. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in a 3:1 ratio). Fragmentation would likely involve the loss of CO, HCN, and cleavage of the bond between the two rings.
-
Comparison to ¹H NMR: MS provides information about the entire molecule's mass and its fragmentation, while NMR provides detailed information about the connectivity of atoms within the molecule. They are highly complementary techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Strengths: Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[18][19][20][21]
-
Application to the Target Molecule: The FTIR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3200-3500 cm⁻¹), C=N and C=C stretching vibrations of the aromatic and pyrimidine rings (in the 1500-1650 cm⁻¹ region), and C-Cl and C-F stretching vibrations (in the fingerprint region below 1500 cm⁻¹).
-
Comparison to ¹H NMR: FTIR is excellent for identifying functional groups but provides limited information about the overall molecular structure and connectivity, which is the primary strength of NMR.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and stereochemistry | High resolution, detailed structural information | Can have complex spectra, requires soluble samples |
| ¹³C NMR | Carbon skeleton | Direct observation of all carbons | Lower sensitivity than ¹H NMR |
| ¹⁹F NMR | Fluorine environment and connectivity | High sensitivity, large chemical shift range | Only applicable to fluorine-containing compounds |
| Mass Spectrometry | Molecular weight and fragmentation | High sensitivity, small sample amount needed | Provides limited connectivity information |
| FTIR Spectroscopy | Functional groups | Fast, non-destructive | Limited structural information |
| X-ray Crystallography | Absolute 3D structure in the solid state | Unambiguous structural determination | Requires a single crystal, structure may differ in solution |
Experimental Protocols
Standard ¹H NMR Spectroscopy
A robust and reproducible ¹H NMR experiment is crucial for obtaining high-quality data.
Caption: Workflow for a standard ¹H NMR experiment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl proton is of interest) in a small vial.[22]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[23][24]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Conclusion: An Integrated Approach to Structural Certainty
The comprehensive analysis of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol underscores the power of ¹H NMR spectroscopy as a primary tool for structural elucidation. By combining a predictive approach based on fundamental principles with a comparative understanding of other analytical techniques, researchers can navigate the complexities of novel molecular architectures with confidence. While ¹H NMR provides an unparalleled level of detail regarding the proton framework, its true strength is realized when used in concert with complementary methods like ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and FTIR. This integrated analytical workflow is the hallmark of rigorous scientific investigation and is essential for advancing the frontiers of drug discovery and development.
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- 24. rssl.com [rssl.com]
Mass spectrometry fragmentation pattern of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
An In-Depth Guide to the Mass Spectrometry Fragmentation of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
Introduction: Characterizing a Novel Heterocycle
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery, belonging to a class of molecules known for diverse biological activities.[1][2] Accurate structural elucidation is a cornerstone of drug development, and mass spectrometry (MS) is an indispensable tool for this purpose. Understanding the molecule's fragmentation pattern under collision-induced dissociation (CID) provides a definitive fingerprint, enabling its identification in complex matrices and aiding in the characterization of its metabolites or analogs.
This guide, prepared from the perspective of a Senior Application Scientist, provides a predictive analysis of the fragmentation behavior of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol. Due to the absence of published experimental spectra for this specific molecule, this analysis is built upon established principles of gas-phase ion chemistry and comparative data from structurally related pyrimidine and halogenated aromatic compounds.[3][4][5] We will explore the most probable fragmentation pathways, compare them to alternative structures, and provide a robust experimental protocol for empirical validation.
Predicted Fragmentation Pathways of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
The fragmentation of the protonated molecule, [M+H]⁺, with an expected m/z of 241.02 (for ³⁵Cl) and 243.02 (for ³⁷Cl), is anticipated to proceed through several competing pathways initiated by bond cleavages at the most labile sites. The primary fragmentation routes involve the cleavage of the bond linking the two ring systems and characteristic decompositions of the pyrimidinol and the di-halogenated phenyl rings.
Pathway 1: Inter-Ring C-C Bond Cleavage
The pivotal bond connecting the pyrimidine and phenyl rings is a primary candidate for fragmentation. This cleavage can result in two major product ions, depending on which fragment retains the positive charge.
-
Formation of the Phenyl Cation (m/z 145.98): Cleavage resulting in the formation of the 2-chloro-6-fluorophenyl cation is a highly probable event. This fragment retains the characteristic 3:1 isotopic signature of chlorine. Subsequent fragmentation of this ion would likely involve the loss of a chlorine radical (Cl•) or hydrogen fluoride (HF), though the loss of Cl• is generally more favorable than the loss of a fluorine radical.[6]
-
Formation of the Pyrimidinol Cation (m/z 97.04): Alternatively, the charge may be retained by the pyrimidine moiety, yielding a protonated 6-aminopyrimidin-4-ol cation. This fragment would then undergo the characteristic ring fragmentation discussed below.
Pathway 2: Pyrimidine Ring Decomposition
Heterocyclic rings often fragment through the loss of small, stable neutral molecules.[7][8] For the pyrimidinol ring, two key fragmentation patterns are expected, mirroring those seen in related pyrimidine derivatives.[1][2]
-
Loss of Carbon Monoxide (CO): The pyrimidin-4-ol core exists in tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. Following protonation, the molecular ion can readily lose a neutral CO molecule (28 Da).
-
Loss of Hydrogen Cyanide (HCN): A retro-synthetic type of cleavage common to nitrogen-containing heterocycles is the elimination of HCN (27 Da), leading to a more fragmented ring system.
Pathway 3: Halogen-Driven Fragmentation
The presence of two different halogens on the phenyl ring introduces distinct fragmentation behaviors.
-
Loss of HCl: Elimination of a neutral molecule of hydrogen chloride (36 Da) is a common pathway for chlorinated aromatic compounds, often facilitated by ortho-substituents.[9]
-
Loss of Chlorine Radical (Cl•): The molecular ion can lose a chlorine radical (35 Da), a favorable process that leaves a radical cation.[5][6] This fragmentation is easily identified by the disappearance of the M+2 isotopic peak.
The following diagram illustrates these predicted primary fragmentation pathways from the protonated parent molecule.
Caption: Predicted primary fragmentation pathways of protonated 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol.
Comparative Fragmentation Analysis
To contextualize the predicted fragmentation, we compare it with the known behavior of simpler, related structures.
| Compound | Key Fragmentation Pathways | Relevance to Target Molecule |
| Pyrimidine | Primarily loses HCN, followed by loss of acetylene (C₂H₂). The ring is relatively stable.[1][3] | Demonstrates the intrinsic fragmentation behavior of the core pyrimidine scaffold. The substituent on the target molecule provides additional, more favorable fragmentation routes. |
| 1-Chloro-3-fluorobenzene | Loss of Cl• radical is a dominant pathway. Loss of HF or HCl can also occur. The aromatic ring itself is highly stable.[5][6] | Highlights the expected fragmentation driven by the halogenated phenyl moiety. The inter-ring cleavage in our target molecule is a lower-energy process that competes with direct halogen loss. |
| Other Substituted Pyrimidines | Fragmentation is heavily influenced by the substituent. For example, aryl-substituted pyrimidines often show cleavage of the aryl group as a primary pathway.[1][2] | This supports our prediction that the C-C bond cleavage between the two rings will be a major fragmentation channel for 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol. |
This comparison underscores that while the fundamental fragmentation rules of the constituent parts apply, the combination of the pyrimidinol and di-halogenated phenyl rings in a single molecule creates a unique hierarchy of fragmentation pathways, with the inter-ring bond being the most probable initial cleavage site.
Summary of Predicted Fragment Ions
The table below summarizes the most likely fragment ions to be observed in an MS/MS experiment.
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Formula | Neutral Loss | Description |
| 241.02 | 243.02 | [C₁₀H₇ClFN₂O]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 213.02 | 215.02 | [C₉H₇ClFN₂]⁺ | CO | Loss of carbon monoxide from the pyrimidinol ring. |
| 204.04 | - | [C₁₀H₆FN₂O]⁺ | HCl | Loss of neutral hydrogen chloride. |
| 145.98 | 147.98 | [C₆H₃FCl]⁺ | C₄H₄N₂O | Phenyl cation fragment from inter-ring cleavage. |
| 97.04 | - | [C₄H₅N₂O]⁺ | C₆H₃FCl | Pyrimidinol cation fragment from inter-ring cleavage. |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust method for acquiring high-resolution mass spectrometry data for 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol.
I. Sample and Standard Preparation
-
Prepare a 1 mg/mL stock solution of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol in methanol.
-
Serially dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL for direct infusion or 100 ng/mL for LC-MS analysis.
II. Liquid Chromatography (for LC-MS/MS)
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
III. Mass Spectrometry
-
MS System: Sciex TripleTOF 6600 or Thermo Scientific Orbitrap Exploris 240.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 350 °C.
-
Full Scan (MS1):
-
Mass Range: m/z 50-500.
-
Resolution: 30,000 (FWHM).
-
-
Tandem MS (MS/MS):
-
Precursor Ion Selection: Isolate m/z 241.02.
-
Activation: Collision-Induced Dissociation (CID).
-
Collision Gas: Nitrogen or Argon.
-
Collision Energy: Ramped from 10-40 eV to observe the formation of different fragments.
-
Resolution: 30,000 (FWHM).
-
The following diagram outlines the recommended analytical workflow.
Caption: Recommended experimental workflow for the structural elucidation of the target molecule.
Conclusion
The mass spectrometric fragmentation of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol is predicted to be characterized by several distinct and competing pathways. The most informative fragmentation is the cleavage of the C-C bond between the pyrimidine and phenyl rings, yielding diagnostic ions at m/z 145.98 and 97.04. Additional characteristic losses of small neutral molecules like CO and HCl from the parent ion provide further structural confirmation. The presence of a chlorine atom provides a crucial isotopic signature (M and M+2 peaks in a ~3:1 ratio) for all chlorine-containing fragments. This predictive guide, grounded in the fundamental principles of mass spectrometry, provides a comprehensive framework for the empirical analysis and definitive structural confirmation of this and other related heterocyclic compounds.
References
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- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal of Applied Chemistry.
- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014).
- Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. (2015). PubMed.
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]
- 6-AMINO-4-(3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)ANILINO)QUINAZOLIN-2-OL. (n.d.).
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-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
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common fragmentation mechanisms in mass spectrometry. (2022). YouTube. Available at: [Link]
- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.).
- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calcul
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- Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd.
- Collision-induced dissociation as "mass spectrometric filter" for rapid screening of tetrapyrrole derivatives and their chelated metal species in complex biological and environmental samples. (2023). PubMed.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). PMC.
- Unexpected linear ion trap collision-induced dissociation and Fourier transform ion cyclotron resonance infrared multi-photon di. (n.d.). SciSpace.
- Furan Dissociation Induced by Collisions with H 3 + and C + Ions. (2025). MDPI.
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5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile. (n.d.). NIST WebBook. Available at: [Link]
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A Comparative Guide to the Reactivity of 2-Chloro-6-fluoro- vs. 2,6-dichloro-phenyl Pyrimidines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 2-phenylpyrimidine scaffold is a cornerstone for the development of a wide array of therapeutic agents, including kinase inhibitors and antifungal drugs.[1][2] The functionalization of this privileged structure, often through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of new drug candidates. The choice of leaving groups on the pyrimidine ring significantly influences the reactivity and, consequently, the efficiency of these synthetic transformations. This guide provides an in-depth comparison of the reactivity of two common building blocks: 2-chloro-6-fluoro-phenyl pyrimidines and 2,6-dichloro-phenyl pyrimidines, with a focus on their behavior in SNAr reactions.
The Decisive Role of Halogen Substitution in SNAr Reactivity
Nucleophilic aromatic substitution on heteroaromatic rings like pyrimidine is a fundamental reaction in organic synthesis. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[3] The rate-determining step is generally the initial attack of the nucleophile on the electron-deficient aromatic ring.[3]
The nature of the halogen substituents on the pyrimidine ring plays a pivotal role in determining the rate and success of SNAr reactions. It is a common misconception that weaker carbon-halogen bonds lead to faster SNAr reactions. In reality, the high electronegativity of the halogen is the more dominant factor.[4]
Fluorine's Electronegativity Advantage: Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect on the pyrimidine ring.[4] This effect significantly lowers the electron density of the ring, making it more electrophilic and thus more susceptible to nucleophilic attack. Consequently, in SNAr reactions, fluorine is generally a better leaving group than chlorine, bromine, or iodine.[2][3] This is often referred to as the "element effect" in SNAr chemistry.[5]
Therefore, it is anticipated that a 2-chloro-6-fluoro-phenyl pyrimidine will exhibit greater reactivity towards nucleophiles compared to a 2,6-dichloro-phenyl pyrimidine under similar reaction conditions. The fluorine atom at the 6-position will more effectively activate the pyrimidine ring for the initial nucleophilic attack, which is the rate-limiting step of the reaction.
Experimental Insights: A Comparative Overview
The following table summarizes expected reactivity trends and provides representative experimental conditions for SNAr reactions on these types of substrates with a common nucleophile, such as a primary amine.
| Substrate | Expected Relative Reactivity | Nucleophile | Typical Solvent | Typical Base | Typical Temperature | Expected Outcome |
| 2-Chloro-6-fluoro-phenyl pyrimidine | Higher | Primary Amine (e.g., Aniline) | Acetonitrile, DMF, or EtOH | DIPEA, K₂CO₃, or Et₃N | Room Temperature to 80 °C | Faster reaction, higher yield of the 6-amino substituted product. |
| 2,6-Dichloro-phenyl pyrimidine | Lower | Primary Amine (e.g., Aniline) | Acetonitrile, DMF, or EtOH | DIPEA, K₂CO₃, or Et₃N | 80 °C to Reflux | Slower reaction, may require more forcing conditions to achieve comparable yields. |
Mechanistic Rationale and Regioselectivity
The enhanced reactivity of the fluoro-substituted pyrimidine is a direct consequence of the stabilization of the Meisenheimer intermediate. The strong electron-withdrawing nature of the fluorine atom delocalizes the negative charge of the intermediate, lowering the activation energy of the first, rate-determining step.
dot graph SNAr_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Generalized mechanism of SNAr on 2-chloro-6-fluoro-phenyl pyrimidine.
In the case of 2,6-disubstituted pyrimidines, nucleophilic attack generally occurs preferentially at the 4- or 6-position over the 2-position.[7] This is attributed to the greater activation by the two ring nitrogen atoms at these positions. Therefore, for both 2-chloro-6-fluoro- and 2,6-dichloro-phenyl pyrimidines, the initial substitution is expected to occur at the 6-position.
Experimental Protocol: A Representative SNAr Reaction
This protocol provides a general procedure for the nucleophilic aromatic substitution of a 2,6-dihalophenyl pyrimidine with a primary amine.
Materials:
-
2-Chloro-6-fluoro-phenyl pyrimidine or 2,6-dichloro-phenyl pyrimidine (1.0 eq)
-
Primary amine (e.g., aniline) (1.2 eq)
-
Anhydrous acetonitrile (or DMF, or EtOH)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2,6-dihalophenyl pyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add DIPEA (1.5 eq) to the solution. DIPEA acts as a base to neutralize the hydrogen halide formed during the reaction.
-
Add the primary amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (see comparative table for guidance).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted phenyl pyrimidine.
dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: A typical experimental workflow for an SNAr reaction.
Conclusion and Practical Implications
The choice between 2-chloro-6-fluoro- and 2,6-dichloro-phenyl pyrimidines as starting materials for SNAr reactions has significant practical implications for drug discovery and development. The higher reactivity of the fluoro-substituted analog allows for milder reaction conditions, which can be advantageous when working with sensitive functional groups on the nucleophile or the phenyl ring. This can lead to cleaner reactions, higher yields, and a broader substrate scope.
Conversely, the lower reactivity of the dichloro-substituted pyrimidine may be desirable in some instances, for example, to achieve selective monosubstitution in the presence of other reactive sites or to allow for a stepwise functionalization of the pyrimidine ring.
Ultimately, the selection of the dihalophenyl pyrimidine substrate should be guided by the specific synthetic strategy, the nature of the nucleophile, and the desired final product. Understanding the fundamental principles of SNAr reactivity, as outlined in this guide, is crucial for making informed decisions in the design and execution of synthetic routes towards novel 2-phenylpyrimidine-based drug candidates.
References
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RSC Med Chem. 2021;12(11):1858-1867.
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J Org Chem. 2014;79(21):10349-10362.
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A Researcher's Guide to Functional Group Analysis: FTIR Spectroscopy of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
As a Senior Application Scientist, I've seen firsthand how robust analytical techniques can accelerate drug discovery and development. The precise characterization of novel chemical entities is a non-negotiable cornerstone of this process. Fourier Transform Infrared (FTIR) spectroscopy remains a powerful, accessible, and rapid method for elucidating the functional groups within a molecule, offering a wealth of structural information from a minimal amount of sample.[][2]
This guide provides an in-depth analysis of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol, a substituted pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a vast array of biologically active molecules.[3][4] We will move beyond a simple spectral interpretation to explore the underlying principles, experimental causality, and the critical role of tautomerism in understanding the FTIR spectrum of this molecule.
The Molecule in Focus: Structure, Tautomerism, and Vibrational Degrees of Freedom
Before any analysis, we must understand the molecule's structure. 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol consists of a central pyrimidine ring substituted with a dichlorofluorophenyl group. The "-4-ol" nomenclature, however, points to a crucial structural ambiguity that directly impacts its infrared spectrum: keto-enol tautomerism .
Hydroxypyrimidines, like many hydroxypyridines and related heterocycles, can exist in equilibrium between a hydroxyl (enol/lactim) form and a carbonyl (keto/lactam) form.[5][6][7] In the case of our target molecule, this equilibrium lies between the pyrimidin-4-ol form and the more stable pyrimidin-4(1H)-one or pyrimidin-4(3H)-one forms. Investigations into similar systems have consistently shown that the keto form predominates in both solution and the solid state.[8][9]
This is not a trivial distinction; it is the single most important factor in interpreting the spectrum.
-
The -ol form would be characterized by a distinct O-H stretching vibration.
-
The -one form would instead display N-H and strong C=O stretching vibrations.
Our analysis will proceed with the hypothesis that the keto (pyrimidin-4-one) tautomer is the dominant species, a prediction we will validate through spectral evidence.
Caption: Tautomeric equilibrium of the pyrimidin-4-ol core.
Experimental Protocol: Ensuring Data Integrity
Trustworthy data begins with a robust protocol. The following describes a standard operating procedure for acquiring a high-quality FTIR spectrum of a solid-state sample using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its minimal sample preparation and reproducibility.[10]
Methodology
-
Instrument Preparation: Utilize an FTIR spectrometer equipped with a diamond ATR accessory. Ensure the instrument has been powered on for at least 30 minutes for thermal stability.
-
ATR Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Dry completely.
-
Background Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum.
-
Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. This signal is subtracted from the sample spectrum to ensure that the final data represents only the sample itself.
-
Parameters: 32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range.
-
-
Sample Application:
-
Place a small amount of the solid 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol powder onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure firm, uniform contact between the sample and the crystal.
-
Causality: Good contact is essential for the evanescent wave of the infrared beam to penetrate the sample effectively, yielding a strong, high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same acquisition parameters as the background.
-
-
Post-Acquisition:
-
Clean the ATR crystal and pressure clamp tip thoroughly.
-
Perform an ATR correction on the collected spectrum if quantitative analysis is intended. For qualitative identification, this is often optional.
-
Caption: Standard workflow for FTIR-ATR analysis.
Spectral Analysis and Functional Group Assignment
The resulting spectrum is a molecular fingerprint. By correlating the absorption bands (peaks) to known vibrational frequencies, we can identify the functional groups present.[11] The analysis below confirms our hypothesis that the keto (pyrimidin-4-one) tautomer is dominant.
| Peak Position (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment & Rationale |
| ~3250 | Medium, Broad | N-H Stretch | Pyrimidinone Ring: This broad absorption is characteristic of a hydrogen-bonded N-H group, confirming the presence of the keto tautomer.[12][13] The absence of a very broad O-H stretch above 3300 cm⁻¹ argues against the enol form being significantly present. |
| ~3080 | Medium-Weak | C-H Stretch | Aromatic Rings: Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹.[14] This peak arises from both the phenyl and pyrimidine rings. |
| ~1685 | Strong, Sharp | C=O Stretch | Keto Group: This is the most diagnostic peak. A strong absorption in this region (1750-1650 cm⁻¹) is definitive evidence for a carbonyl group, confirming the pyrimidin-4-one structure.[9][12] |
| ~1610, 1560 | Strong-Medium | C=C / C=N Stretch | Aromatic & Heteroaromatic Rings: These bands are due to the in-plane stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the phenyl and pyrimidine ring systems.[12][15] |
| ~1470 | Medium | C-H In-plane Bend | Aromatic Rings: Corresponds to the scissoring and bending vibrations of C-H bonds on the aromatic rings. |
| ~1220 | Strong | C-F Stretch | Aryl-Fluoride: The C-F bond gives a characteristically strong absorption in the 1400-1000 cm⁻¹ range.[16] Its high intensity is due to the large change in dipole moment during vibration. |
| ~800, ~750 | Medium-Strong | C-H Out-of-plane Bend | Aromatic Substitution: These bands in the fingerprint region are often diagnostic of the substitution pattern on the phenyl ring. |
| ~680 | Medium-Weak | C-Cl Stretch | Aryl-Chloride: The C-Cl stretching vibration typically appears in the 850-550 cm⁻¹ region.[17] This peak confirms the presence of the chloro-substituent. |
Comparative Perspective: Why FTIR?
While powerful, FTIR is one of several tools used for structural elucidation. Its primary strength lies in its speed and direct identification of functional groups.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Presence of functional groups (C=O, N-H, C-F, C-Cl).[] | Fast, non-destructive, low cost, minimal sample prep.[10] | Provides limited information on molecular connectivity and stereochemistry. |
| NMR Spectroscopy | Detailed atomic connectivity (¹H, ¹³C), confirmation of halogen presence (¹⁹F), definitive tautomer identification.[6][18] | Unambiguous structure determination. | Slower, requires more sample, more expensive instrumentation. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, confirming elemental composition (e.g., Cl isotopes). | Extremely high sensitivity, provides exact mass. | Does not directly identify functional groups or tautomeric form. |
| UV-Vis Spectroscopy | Information about the conjugated π-electron system.[6] | Can be used to study tautomeric equilibria in solution. | Provides very limited structural information on its own. |
Expert Insight: In a drug development workflow, FTIR serves as an essential first-pass analytical technique. It is used for rapid identity confirmation of starting materials and intermediates, like 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol, and for monitoring reaction progress (e.g., the disappearance of a starting material's functional group and the appearance of a product's). While NMR and MS are required for ultimate proof of structure, FTIR provides critical, actionable data with unparalleled efficiency.
Conclusion
The FTIR spectral analysis of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol is a clear demonstration of the technique's utility. The key to a correct interpretation lies not just in recognizing peak positions but in understanding the underlying chemical principles, most notably the keto-enol tautomerism. The spectrum unequivocally supports the predominance of the pyrimidin-4-one tautomer, identified by the characteristic strong C=O stretch at ~1685 cm⁻¹ and the N-H stretch at ~3250 cm⁻¹. Furthermore, the distinct absorptions for the C-F and C-Cl bonds confirm the presence and identity of the halogenated phenyl substituent. This guide illustrates how a systematic approach, grounded in scientific principles, allows researchers to confidently characterize complex molecules and make informed decisions in their development pipeline.
References
-
Pinto, R.M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. Available at: [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. Available at: [Link]
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Zhang, Q.J., et al. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi. Available at: [Link]
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University of California, Santa Cruz. IR Tables. Available at: [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
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Pinto, R.M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Request PDF on ResearchGate. Available at: [Link]
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Zhang, Q.J., et al. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. ResearchGate. Available at: [Link]
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Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. Available at: [Link]
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Copeland, C.D., et al. (2011). Structures, Energetics and Vibrational Frequency Shifts of Hydrated Pyrimidine. Scholars' Mine. Available at: [Link]
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University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]
-
Copeland, C.D., et al. (2011). Structures, energetics and vibrational frequency shifts of hydrated pyrimidine. PubMed. Available at: [Link]
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Chen, Y.L., et al. (2005). Dimerization and Double Proton Transfer-Induced Tautomerism of 4(3H)-Pyrimidinone in Solution Studied by IR Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry A. Available at: [Link]
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Al-Hamdani, S.A.S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. Available at: [Link]
-
Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
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Shkurko, O.P., et al. (2003). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate. Available at: [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]
-
Al-Ostath, R.A., et al. (2022). Characterization of the prepared compounds. The FTIR spectra... ResearchGate. Available at: [Link]
-
Di Lonardo, G., et al. (2009). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Journal of Molecular Spectroscopy. Available at: [Link]
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Jurkiewicz, B. (2023). FTIR-ATR Spectroscopy for Identification of Illicit Drugs Seized From Clandestine Laboratories. American Laboratory. Available at: [Link]
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Horio, T., et al. (2024). Exploring the Vibrational Coherences in the Ultrafast Electronic Relaxation of Pyrimidine Nucleobases and Nucleosides. Journal of the American Chemical Society. Available at: [Link]
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Asath, R.B., et al. (2013). Vibrational spectral analysis of pyridine-2,6-dicarbonyl dichloride using HF and DFT calculations. Elixir International Journal. Available at: [Link]
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InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]
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Grzesiak, J., et al. (2022). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. PMC. Available at: [Link]
-
Al-Omary, F.A.M., et al. (2015). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. PMC. Available at: [Link]
-
Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal. Available at: [Link]
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S.S, S., & G, S. (2020). FTIR INTERPRETATION OF DRUGS. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Schmitt, M., et al. (1999). The relative stabilities of benzotriazole tautomers determined by a rotational band contour analysis of the N–H stretching vibration. ResearchGate. Available at: [Link]
-
Al-Amiery, A.A., et al. (2016). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available at: [Link]
-
Reva, I.D., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available at: [Link]
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Ghatfaoui, S., et al. (2023). Experimental FTIR spectra of N-H stretching of the... ResearchGate. Available at: [Link]
-
Shimadzu. (2005). The Determination of Drug Composition and Manufacturer through FTIR Analysis. Available at: [Link]
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Zargoosh, K., et al. (2024). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. Available at: [Link]
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LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Castellano, S., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Available at: [Link]
-
Krieger, I.M., et al. (2022). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Infectious Diseases. Available at: [Link]
-
Gedschold, R., et al. (2022). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Freie Universität Berlin. Available at: [Link]
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Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. Available at: [Link]
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Michigan State University. Infrared Spectroscopy. Available at: [Link]
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Rostkowska, H., et al. (2022). Tautomers of 6-thiopurine in low-temperature Ar matrices: FTIR spectroscopy analysis and quantum mechanical calculations. The University of Arizona. Available at: [Link]
-
Reddit. (2023). Missing O-H stretch in IR spectrum? r/chemhelp. Available at: [Link]
-
Gutorov, V.V., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[5][16]benzoxazine and Evaluation of Their Antiviral Activity. MDPI. Available at: [Link]
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LC-MS identification of impurities in 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol samples
Executive Summary
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol (CAS: 1933631-27-6) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Letermovir (Prevymis), a novel cytomegalovirus (CMV) DNA terminase complex inhibitor.[1] As a key building block, its purity profile directly impacts the safety and efficacy of the final drug substance (API).[1]
This guide provides a technical comparison of analytical methodologies for identifying impurities in this matrix. While HPLC-UV remains the standard for routine release testing, this document demonstrates why LC-MS/MS (specifically UHPLC-QTOF) is the superior choice for identification and structural elucidation of trace impurities, particularly regioisomers and halogenated by-products that evade detection by conventional means.[1]
Part 1: Strategic Technology Comparison
The selection of an analytical platform for impurity profiling is dictated by the specific chemical challenges of the sample: polarity , halogenated isotopic patterns , and isomeric potential .[1]
Comparative Analysis: LC-MS vs. Alternatives
| Feature | LC-MS (UHPLC-QTOF) | HPLC-UV (PDA) | GC-MS | NMR (1H/13C) |
| Primary Utility | Structural Elucidation & Trace ID | Routine Purity Quantification | Volatile Organic Impurities | Structural Confirmation (Major Component) |
| Sensitivity | High (ppb/ppt levels) | Moderate (ppm levels) | High (for volatiles) | Low (>0.1% required) |
| Specificity | Excellent (Mass + Fragmentation) | Low (Retention Time + UV Spectrum) | Good (Mass Spectrum) | Excellent (Chemical Shift) |
| Suitability for Target | Optimal. Detects polar pyrimidines and uses Cl/F isotopic patterns for ID.[1] | Sub-optimal. Cannot distinguish isobaric impurities or non-chromophores. | Poor. Pyrimidin-4-ol is non-volatile and requires derivatization.[1] | Poor. Cannot resolve trace impurities (<0.1%) from the main peak. |
Why LC-MS is the Gold Standard for this Compound
-
Isotopic Fingerprinting: The target compound contains Chlorine (
) and Fluorine.[1] LC-MS allows for immediate recognition of these elements in impurity spectra, filtering out non-related background noise.[1] -
Tautomeric Resolution: Pyrimidin-4-ols exist in keto-enol equilibrium.[1] LC-MS, unlike GC, can analyze these in their native liquid state without thermal degradation.[1]
-
Soft Ionization: ESI (Electrospray Ionization) preserves the molecular ion
, essential for determining the accurate molecular formula of unknown impurities.[1]
Part 2: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating . The presence of the parent compound (6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol) serves as an internal reference for retention time (RT) and ionization efficiency.[1]
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid).[1] Rationale: Matches initial mobile phase to prevent peak distortion.[1]
-
Concentration: 0.5 mg/mL.[1] Rationale: Sufficient to detect 0.05% impurities without saturating the detector.
-
Filtration: 0.22 µm PTFE filter.[1] Rationale: Removes particulate matter that could clog UHPLC columns.[1]
LC-MS Method Parameters
Liquid Chromatography (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Why: High surface area for resolving structurally similar regioisomers.[1]
-
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Mass Spectrometry (Q-TOF)
-
Source: ESI Positive Mode (
).[1] Pyrimidines protonate readily at N3.[1] -
Mass Range:
50 – 1000.[1] -
Capillary Voltage: 3500 V.
-
Fragmentor: 135 V.
-
Collision Energy: Ramp 10–40 eV.[1] Rationale: Ensures fragmentation of diverse impurity structures.
Part 3: Impurity Profiling & Identification Logic
Structural Logic of Impurities
In the synthesis of 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol, impurities typically arise from:
-
Starting Material Carryover: 2-Chloro-6-fluorobenzamidine.[1]
-
Regioisomerism: Formation of the 2-isomer instead of the 6-isomer during cyclization.[1]
-
Halogen Exchange: Des-fluoro or Des-chloro analogs (often from Pd-catalyzed steps if applicable).[1]
Visualization: Impurity Formation & Identification Workflow[1]
Figure 1: Analytical workflow for isolating and identifying impurities using LC-MS/MS.
Diagnostic Fragmentation Pathways
When analyzing MS2 data, look for these specific loss channels to confirm the core structure:
-
Loss of CO (28 Da): Characteristic of the pyrimidin-4-ol (tautomer of pyrimidone) moiety.[1]
-
Loss of HF (20 Da): Indicates the presence of the Fluorine atom on the phenyl ring.[1]
-
Loss of HCl (36/38 Da): Confirms the Chlorine substituent.[1]
Example Identification:
-
Observed Ion:
267.03 (Parent is ).[1] -
Logic: Mass shift of
Da suggests loss of Chlorine and gain of Hydrogen (Des-chloro impurity).[1] -
Confirmation: Check isotopic pattern. If the characteristic 3:1 Chlorine cluster is missing, the impurity is the Des-chloro analog .[1]
References
-
Lischka, P., et al. (2010).[1][2] "In vitro and in vivo activities of the novel anticytomegalovirus compound AIC246." Antimicrobial Agents and Chemotherapy.[1]
-
International Conference on Harmonisation (ICH). (2006).[1][3] "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines.
-
BenchChem. (2025).[1][4] "A Comparative Guide to the Validation of Analytical Methods for Pyrimidine Derivatives." BenchChem Technical Guides. [1]
-
PubChem. (2025).[1] "Letermovir (Compound Summary)." National Library of Medicine.[1]
-
Verghese, P.S., & Schleiss, M.R. (2013).[1][2] "Letermovir Treatment of Human Cytomegalovirus Infection." Drugs of the Future.
Sources
A Comparative Guide to Bioisosteric Replacement Strategies for 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
Introduction: The Rationale for Molecular Refinement
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its role as a "privileged" structure in a vast array of biologically active compounds.[1][2][3] Its prevalence is particularly notable in the field of kinase inhibitors, where the nitrogen atoms of the pyrimidine core frequently act as key hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the ATP-binding pocket.[4] This guide focuses on a specific pyrimidine-based scaffold, 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol , a prototypical structure for exploring structure-activity relationships (SAR) in kinase inhibitor design.
While a lead compound like this may show initial promise, the journey to a viable drug candidate necessitates rigorous optimization. Bioisosteric replacement—the strategic substitution of a group with another that shares similar physicochemical or topological properties—is a powerful tool in this process.[5][6] This approach allows medicinal chemists to systematically modulate a compound's potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[7][8]
This guide provides a framework for conducting bioisosteric replacement studies on 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol. We will dissect the molecule into key pharmacophoric elements, propose logical bioisosteric replacements based on established principles, and provide detailed experimental protocols for the synthesis and evaluation of the resulting analogs. The objective is to furnish researchers with a practical, data-driven methodology for lead optimization.
Dissecting the Lead Compound: A Strategy for Bioisosteric Modification
The lead compound, 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol, can be logically divided into three primary regions for modification. Our strategy is to systematically alter each region while keeping the others constant, thereby isolating the impact of each change on the compound's biological and physicochemical profile.
Caption: Key regions of the lead compound for bioisosteric modification.
-
Region 1: The Pyrimidin-4-ol Core: This is the putative hinge-binding element. Modifications here can influence binding affinity, introduce new interaction points, and alter core physicochemical properties like pKa and solubility.
-
Region 2: The 2-Chloro-6-fluorophenyl Ring: This aryl group likely occupies a hydrophobic pocket adjacent to the ATP-binding site. Replacing the phenyl ring can modulate van der Waals interactions, solubility, and metabolic stability.[8]
-
Region 3: The Chloro and Fluoro Substituents: These halogens fine-tune the electronics and conformation of the phenyl ring. Their replacement can probe the steric and electronic requirements of the binding pocket and impact metabolic stability.[9]
Proposed Bioisosteric Replacements & Rationale
The selection of bioisosteres should be a deliberate process, grounded in established medicinal chemistry principles.[5][10] The following table outlines proposed replacements for each region and the expert reasoning behind each choice.
| Region of Modification | Parent Fragment | Proposed Bioisostere(s) | Rationale for Selection |
| 1. Hinge-Binding Core | Pyrimidin-4-ol | Pyrazolo[3,4-d]pyrimidine | Fused ring system that mimics the purine core of ATP and can form alternative hydrogen bonding patterns. Often used in kinase inhibitors.[4] |
| Quinazoline | A well-established pyrimidine bioisostere in EGFR inhibitors, known to effectively occupy the ATP binding site.[4] | ||
| 2-Aminopyrimidin-4(1H)-one | Acts as a novel bioisostere of urea, potentially offering improved chemical stability and a different hydrogen bonding profile.[11] | ||
| 2. Aryl Scaffold | Phenyl | Pyridyl | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor, increase polarity and aqueous solubility, and alter metabolic pathways.[10] |
| Thienyl (Thiophene) | A five-membered aromatic ring that can mimic the phenyl group sterically while possessing different electronic properties and metabolic profiles.[10] | ||
| 3. Aryl Substituents | -Cl, -F | -CF3, -H | The trifluoromethyl group is a bioisostere for chlorine, offering similar steric bulk but with strong electron-withdrawing properties and increased metabolic stability. |
| -CN, -H | The cyano group is a linear, polar, electron-withdrawing group that can act as a hydrogen bond acceptor. | ||
| -Me, -H | The methyl group probes for steric tolerance in the pocket and can fill small hydrophobic spaces, potentially increasing potency. |
Experimental Design: Synthesis and Evaluation Workflow
A robust and reproducible experimental workflow is paramount. The process involves synthesizing the designed analogs, characterizing their physicochemical properties, and evaluating their biological activity in a tiered screening cascade.
Caption: Workflow for bioisosteric replacement studies.
Experimental Protocols
PART 1: General Protocol for Analog Synthesis via Suzuki Coupling
This protocol describes a general method for coupling various (hetero)arylboronic acids to a suitable pyrimidine precursor. The synthesis of the parent compound 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol would involve the coupling of 2-chloro-6-fluorophenylboronic acid with 6-chloropyrimidin-4-ol.
Materials:
-
6-Chloropyrimidin-4-ol (or other appropriate halogenated pyrimidine core)
-
Substituted (hetero)arylboronic acid (e.g., 2-chloro-6-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add 6-chloropyrimidin-4-ol (1.0 eq), the corresponding arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
PART 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the IC₅₀ value of a compound against a target kinase. The ADP-Glo™ assay is a luminescent-based method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.[12]
Materials:
-
Target kinase enzyme (e.g., a relevant tyrosine kinase)
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 times the final desired highest concentration. Further dilute this stock into the appropriate kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase enzyme solution (at 2x the final desired concentration) to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (at 2x the final desired concentration).
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range.[12]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
PART 3: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[13] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Human cancer cell line (selected based on target kinase relevance)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO, final concentration typically ≤0.5%).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition (GI) relative to the vehicle-treated control cells. Plot the GI percentage against the logarithm of the compound concentration and fit the data to determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).
Comparative Data Summary (Hypothetical)
To illustrate the output of these studies, the following tables present hypothetical data for the parent compound and a selection of designed analogs.
Table 1: Physicochemical Properties of Analogs
| Analog ID | Modification | MW ( g/mol ) | cLogP | Aqueous Solubility (µM) |
| Parent | 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol | 240.6 | 2.85 | 55 |
| A1 | Pyrazolo[3,4-d]pyrimidine Core | 264.7 | 2.50 | 75 |
| A2 | Pyridyl replaces Phenyl | 206.6 | 1.95 | 150 |
| A3 | CF₃ replaces Cl on Phenyl | 274.6 | 3.40 | 20 |
| A4 | CN replaces Cl on Phenyl | 231.6 | 2.35 | 65 |
Table 2: Biological Activity of Analogs
| Analog ID | Target Kinase IC₅₀ (nM) | Cancer Cell Line GI₅₀ (nM) |
| Parent | 85 | 750 |
| A1 | 15 | 120 |
| A2 | 110 | 980 |
| A3 | 45 | 400 |
| A4 | 70 | 650 |
Interpretation of Results
-
Analog A1 (Pyrazolo[3,4-d]pyrimidine Core): The replacement of the pyrimidin-4-ol core with a pyrazolo[3,4-d]pyrimidine resulted in a significant (>5-fold) increase in kinase potency and a corresponding improvement in cellular activity. This suggests the fused ring system makes more favorable interactions in the ATP-binding pocket, potentially through additional hydrogen bonds, while also improving solubility.
-
Analog A2 (Pyridyl replaces Phenyl): Introducing a nitrogen into the phenyl ring led to a slight decrease in kinase potency but a marked improvement in aqueous solubility. The drop in potency may indicate that the hydrophobic pocket is tight and does not favorably accommodate the polar nitrogen atom.
-
Analog A3 (CF₃ replaces Cl): The CF₃-for-Cl swap improved kinase potency by nearly 2-fold. This highlights the favorable impact of a strong electron-withdrawing group at this position and suggests good steric tolerance in the pocket. However, this came at the cost of significantly reduced solubility and increased lipophilicity.
-
Analog A4 (CN replaces Cl): The cyano-substituted analog showed comparable potency to the parent compound, indicating that a linear hydrogen bond acceptor is well-tolerated.
Conclusion and Future Directions
This guide has outlined a systematic and logical approach to performing bioisosteric replacement studies, using 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol as a model scaffold. By dissecting the molecule, selecting rational bioisosteres, and employing robust protocols for synthesis and evaluation, researchers can efficiently navigate the complex landscape of structure-activity relationships.
The hypothetical data demonstrate how targeted modifications can profoundly impact potency and physicochemical properties. The superior profile of Analog A1 suggests that further exploration of fused heterocyclic cores is a promising avenue. Future work could involve combining the beneficial modifications identified here, such as incorporating the CF₃ substituent from Analog A3 onto the phenyl ring of the more potent Analog A1 core, to further optimize for a preclinical drug candidate.
References
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Bio-Rad. (n.d.). Cell Viability and Proliferation Assays. Retrieved from [Link]
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Ganesan, A., et al. (2022). Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
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Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from [Link]
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Ganesan, A., et al. (2022). Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. Taylor & Francis Online. Retrieved from [Link]
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Smaill, J. B., et al. (2011). Bioisosteric Approach to the Discovery of imidazo[1,2-a]pyrazines as Potent Aurora Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Bio-protocol. (2014). IP-Kinase Assay. Retrieved from [Link]
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Lee, H., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. Retrieved from [Link]
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ResearchGate. (2025). Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. Retrieved from [Link]
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Vlasova, O., et al. (2025). BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL... Pharmaceutical Chemistry Journal. Retrieved from [Link]
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Kumar, P., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Retrieved from [Link]
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Smith, A. D., et al. (2021). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Retrieved from [Link]
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MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
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Cieplik, J., et al. (n.d.). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
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Safety Operating Guide
Operational Safety Guide: Handling Strategies for 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol
Executive Directive: The "Default to Potent" Protocol
In the absence of a comprehensive toxicological profile for 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol (CAS: 1933631-27-6), this guide mandates a Control Banding approach.[1] As a halogenated pyrimidine intermediate frequently used in the synthesis of bioactive kinase inhibitors and atropisomeric drugs, this compound must be treated as a Novel Chemical Entity (NCE) with unknown chronic toxicity.
The Core Directive: Handle this substance as an Occupational Exposure Band (OEB) 3 compound (
Hazard Identification & Risk Assessment
Effective PPE selection relies on understanding the physicochemical behavior of the molecule.
| Feature | Hazard Implication | Causality for PPE Choice |
| Physical State | Fine crystalline solid/powder.[1] | High Dust Potential: Electrostatic charging during weighing causes particle flight.[1] Requires respiratory isolation.[1][2] |
| Structural Motif | Halogenated (Cl, F) Pyrimidine.[1] | Bioactivity: Halogens often increase metabolic stability and lipophilicity, facilitating dermal absorption.[1] |
| Solubility | Soluble in DMSO, DMF, DCM.[1] | Permeation Vector: Once dissolved, the solvent acts as a carrier, driving the chemical through standard latex gloves. |
Diagram 1: Risk Assessment & Control Banding Logic
This logic flow determines the required containment level based on operation scale.
Caption: Decision matrix for selecting engineering controls and PPE based on quantity and default OEB 3 classification.
PPE Selection Matrix
The following equipment is mandatory. Do not substitute "standard lab wear" (cotton coats/latex gloves) when handling this compound.[1]
| Body Zone | Recommended PPE | Technical Rationale |
| Respiratory | N95 (Minimum) or PAPR | Particulate Defense: Standard surgical masks offer zero protection against <5µm chemical dusts.[1] For quantities >1g, a Powered Air Purifying Respirator (PAPR) is required to maintain positive pressure.[1] |
| Hands (Inner) | Nitrile (2.5 mil) | Tactile Layer: Acts as the final barrier.[1] Must be a bright color (e.g., orange/purple) to contrast with the outer glove for breach detection. |
| Hands (Outer) | Extended Cuff Nitrile (5-8 mil) | Sacrificial Layer: Thicker nitrile provides longer breakthrough times against carrier solvents (DCM/DMSO).[1] The extended cuff must go over the lab coat sleeve.[1] |
| Eyes | Chemical Goggles | Seal Integrity: Safety glasses have gaps.[1] Fine powders drift around lenses.[1] Goggles provide a sealed environment against dust entry.[1] |
| Body | Disposable Tyvek® Lab Coat | Repellency: Cotton coats absorb and hold chemical dust against the skin/street clothes.[1] Tyvek sheds dust and is disposed of as hazardous waste.[1] |
Operational Protocol: Gowning & Handling
Safety is a process, not a product.[1] The sequence of donning (putting on) and doffing (taking off) PPE is critical to preventing cross-contamination.
The "Clean-to-Dirty" Workflow
-
Pre-Work Inspection: Verify fume hood face velocity is >100 fpm (0.5 m/s).
-
Donning Sequence:
-
Active Handling:
Decontamination & Doffing (The Critical Failure Point)
Most exposures occur after the experiment, during glove removal.
Diagram 2: Safe Doffing Sequence
This workflow prevents the "flick" of contaminated dust onto the user.
Caption: Step-by-step doffing procedure to minimize secondary exposure risks.[1]
Waste Disposal & Decontamination
Do not treat 6-(2-Chloro-6-fluorophenyl)pyrimidin-4-ol waste as standard trash.[1]
-
Solid Waste: All contaminated Tyvek, gloves, and weighing boats must be double-bagged in heavy-duty polyethylene bags (minimum 2 mil) and labeled as "Halogenated Organic Solid Waste - Toxic."[1]
-
Liquid Waste: Segregate into "Halogenated Organic Solvents."[1] Do not mix with oxidizers (e.g., Nitric Acid) as pyrimidines can form unstable energetic compounds under nitration conditions.[1]
-
Surface Decontamination:
References
-
National Institutes of Health (NIH). (2020).[1] Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Control Banding.[1] Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
